molecular formula C12H14O3 B153408 Tert-butyl 4-formylbenzoate CAS No. 65874-27-3

Tert-butyl 4-formylbenzoate

Cat. No.: B153408
CAS No.: 65874-27-3
M. Wt: 206.24 g/mol
InChI Key: DUNFNBQQWYQKFE-UHFFFAOYSA-N
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Description

Tert-butyl 4-formylbenzoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNFNBQQWYQKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372845
Record name tert-butyl 4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65874-27-3
Record name tert-butyl 4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide to Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-formylbenzoate, a key building block in organic synthesis. This document outlines its chemical properties, synthesis protocols, and applications in the development of bioactive molecules.

Chemical and Physical Properties

This compound, also known as 4-(tert-Butoxycarbonyl)benzaldehyde, is a bifunctional molecule featuring both an aldehyde and a tert-butyl ester group. This unique structure makes it a valuable intermediate in various synthetic pathways. Its CAS Registry Number is 65874-27-3 .

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 65874-27-3
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol
Appearance White to orange to green powder/crystal
Melting Point 52.0 to 56.0 °C
Purity >98.0% (GC)
Synonyms 4-Formylbenzoic Acid tert-Butyl Ester, 4-(tert-Butoxycarbonyl)benzaldehyde

Synthesis of this compound

There are several reported methods for the synthesis of this compound. A common approach involves the esterification of 4-formylbenzoic acid. Another documented procedure is detailed below.

Experimental Protocol: Synthesis from 4-Formylbenzoic Acid

This protocol details a laboratory-scale synthesis of this compound.

Reaction Scheme:

4-Formylbenzoic acid reacts with a tert-butylating agent in the presence of a catalyst to yield this compound.

Materials:

  • 4-Formylbenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • To a 250 mL round-bottom flask, add 4-formylbenzoic acid (5.0 g, 33 mmol), di-tert-butyl dicarbonate (14.54 g, 66.6 mmol), and 4-dimethylaminopyridine (0.814 g, 6.66 mmol).

  • Add 100 mL of tetrahydrofuran to the flask.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction for completion using an appropriate method (e.g., TLC).

  • Once the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.

  • Add 150 mL of ethyl acetate to the residue and wash with 25 mL of saturated sodium bicarbonate solution and 25 mL of water.

  • Back-extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Combine the organic phases, wash with 50 mL of saturated saline, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the final product by flash column chromatography using a gradient elution from petroleum ether to 10% ethyl acetate in petroleum ether.

Results:

This procedure yields this compound as a white solid.

Table 2: Synthesis and Characterization Data

ParameterValue
Yield 28% (1.90 g)
¹H NMR (400 MHz, CDCl₃) δ 10.10 (s, 1H), 8.14 (d, J = 8.3 Hz, 2H), 7.93 (d, J = 8.5 Hz, 2H), 1.61 (s, 9H)

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[] Its bifunctional nature allows for sequential or orthogonal reactions, providing a versatile scaffold for constructing diverse molecular architectures.

Synthesis of Jaspine B Intermediate

A notable application of this compound is in the synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the total synthesis of Jaspine B and its analogues. Jaspine B is a natural product with interesting biological and physicochemical properties.

The workflow for this application is visualized below.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product This compound This compound Reaction Multi-step Synthesis This compound->Reaction Other_Reactants Other Reactants Other_Reactants->Reaction Intermediate (R)-tert-butyl 4-formyl-2,2-dimethyl- thiazolidine-3-carboxylate Reaction->Intermediate Formation of Key Intermediate

Synthesis of a Jaspine B Intermediate.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

G A Reactants: 4-Formylbenzoic acid, Boc₂O, DMAP, THF B Reaction (16h at room temp) A->B C Solvent Removal (Reduced Pressure) B->C D Workup: Ethyl Acetate Extraction, Aqueous Washes C->D E Drying and Concentration D->E F Purification: Flash Column Chromatography E->F G Final Product: This compound F->G

Synthesis and Purification Workflow.

References

An In-depth Technical Guide to 4-(tert-Butoxycarbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butoxycarbonyl)benzaldehyde, systematically named tert-butyl 4-formylphenyl carbonate , is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure uniquely combines a reactive aldehyde group with a phenol protected by a tert-butoxycarbonyl (Boc) group. This arrangement makes it a valuable intermediate and building block, particularly in the synthesis of complex molecules, pharmaceuticals, and chemical probes.

The Boc protecting group is renowned for its stability under a wide range of reaction conditions, yet it can be selectively removed under mild acidic conditions. This key feature allows for the sequential modification of the molecule. Chemists can first perform reactions at the aldehyde terminus (e.g., Wittig reactions, reductive aminations, condensations) while the phenolic hydroxyl is shielded. Subsequent deprotection reveals the hydroxyl group for further functionalization, such as etherification or esterification. This strategic utility is crucial in multi-step syntheses where managing reactive functional groups is paramount. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and applications.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-(tert-Butoxycarbonyl)benzaldehyde are summarized below. The compound is a white solid at room temperature, distinct from the structurally related but different liquid compound, 4-(tert-butoxy)benzaldehyde.

PropertyValueReference(s)
IUPAC Name tert-butyl (4-formylphenyl) carbonate[1]
CAS Number 87188-50-9[2][3][4]
Molecular Formula C₁₂H₁₄O₄[1][4]
Molecular Weight 222.24 g/mol [1][4]
Appearance White to off-white solid[2][5]
Melting Point 71-74 °C[2][3][6]
Boiling Point 328.4 °C at 760 mmHg (Predicted)[6]
Density 1.141 g/cm³ (Predicted)[6]
Solubility No data available; expected to be soluble in common organic solvents like DCM, THF, and EtOAc.[3]
Storage 2-8°C, under an inert atmosphere (e.g., nitrogen)[2]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quality control of 4-(tert-Butoxycarbonyl)benzaldehyde. The key spectral features are detailed below.

SpectroscopyDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.99 (s, 1H, -CHO), 7.91 (d, J=8.8 Hz, 2H, Ar-H ortho to CHO), 7.36 (d, J=8.4 Hz, 2H, Ar-H ortho to OCOO), 1.57 (s, 9H, -C(CH₃)₃)[7]
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 190.7 (CHO), 155.6 (Ar-C-O), 151.0 (O-C=O), 133.6 (Ar-C), 131.3 (Ar-CH), 121.9 (Ar-CH), 83.8 (O-C(CH₃)₃), 27.5 (C(CH₃)₃)[7]
Infrared (IR) Characteristic Absorptions (cm⁻¹): Expected peaks around 2850-2750 (aldehyde C-H stretch), 1760 (carbonate C=O stretch), 1700 (aldehyde C=O stretch), 1600 (aromatic C=C stretch), 1250-1150 (C-O stretch).

Synthesis and Reactivity

Synthesis Pathway

4-(tert-Butoxycarbonyl)benzaldehyde is most commonly synthesized via the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. The reaction typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthesis cluster_reactants Reactants cluster_reagents Reagents 4_hydroxy 4-Hydroxybenzaldehyde product 4-(tert-Butoxycarbonyl)benzaldehyde 4_hydroxy->product + (Boc)₂O boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) base Base (e.g., DMAP, K₂CO₃) solvent Solvent (e.g., DCM, THF) Workflow A Start: 4-(tert-Butoxycarbonyl)benzaldehyde B Step 1: Aldehyde Modification (e.g., Wittig Reaction) A->B Add Ph₃P=CHR' C Intermediate: Boc-Protected Stilbene Derivative B->C D Step 2: Deprotection (e.g., TFA in DCM) C->D Add Acid E Final Product: 4-Hydroxystilbene Derivative D->E

References

An In-depth Technical Guide to the Molecular Structure and Properties of Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of tert-butyl 4-formylbenzoate, a valuable research chemical and building block in organic synthesis. The document details its chemical structure, physical properties, and spectroscopic data, supported by experimental protocols.

Core Molecular Data and Properties

This compound is an aromatic compound containing both an aldehyde and a tert-butyl ester functional group. Its chemical and physical properties are summarized below.

Data Presentation: Chemical Identifiers and Physical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[1][2][]
Molecular Weight 206.24 g/mol [][4]
CAS Registry Number 65874-27-3[5]
Appearance White to orange to green powder/crystal
Purity >98.0% (GC)
Melting Point 52.0 to 56.0 °C
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O[1][]
InChI InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3[1][]
Synonyms 4-Formylbenzoic Acid tert-Butyl Ester, 4-(tert-Butoxycarbonyl)benzaldehyde

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the molecular structure of this compound. The following data has been reported.

Data Presentation: ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom arrangement in the molecule.

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
Aldehyde Proton (-CHO)10.10Singlet (s)N/A1H
Aromatic Protons8.14Doublet (d)8.3 Hz2H
Aromatic Protons7.93Doublet (d)8.5 Hz2H
tert-Butyl Protons (-C(CH₃)₃)1.61Singlet (s)N/A9H
Spectrum recorded in CDCl₃ on a 400 MHz instrument.[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducibility in a research setting.

Synthesis of this compound [5]

This protocol outlines a method for synthesizing the target compound.

  • Reaction Setup: To a 250 mL round-bottom flask, sequentially add tert-butyl p-formylbenzoate (5.0 g, 33 mmol), di-tert-butyl dicarbonate (14.54 g, 66.6 mmol), 4-dimethylaminopyridine (0.814 g, 6.66 mmol), and tetrahydrofuran (100 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature for 16 hours.

  • Workup: After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product. Add ethyl acetate (150 mL) to the residue.

  • Extraction: Wash the organic phase with a saturated sodium bicarbonate solution (25 mL) and water (25 mL). The aqueous phase should be back-extracted with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic phases, wash with saturated saline (50 mL), and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure.

  • Final Purification: Purify the resulting solid by flash column chromatography (eluent: petroleum ether to 10% ethyl acetate-petroleum ether gradient) to yield this compound as a white solid.

An alternative synthesis route involves the esterification of 4-formylbenzoic acid chloride with t-butanol.[6]

¹H NMR Spectroscopy Analysis [7]

This protocol describes a general procedure for acquiring a ¹H NMR spectrum.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: If not already present in the solvent, add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the prepared solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Use a standard one-pulse sequence. Set the spectral width to encompass all expected proton signals (e.g., 0-11 ppm). Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Mandatory Visualization

The following diagrams illustrate key processes and relationships related to this compound.

Synthesis_Workflow Reagents Starting Materials: - tert-butyl p-formylbenzoate - Di-tert-butyl dicarbonate - DMAP - THF Reaction Stir at Room Temp (16 hours) Reagents->Reaction Combine Workup Solvent Removal & Addition of Ethyl Acetate Reaction->Workup Process Extraction Wash with: - Sat. NaHCO₃ - Water - Brine Workup->Extraction Purify Purification Column Chromatography Extraction->Purification Isolate Product Final Product: tert-butyl 4-formylbenzoate Purification->Product Yields

Caption: Synthesis workflow for this compound.

Proton_Relationships ¹H NMR Structural Correlations cluster_legend Proton Assignments key1 A: Aldehyde (-CHO) key2 B: Aromatic (ortho to -CHO) key3 C: Aromatic (ortho to -COOtBu) key4 D: tert-Butyl (-C(CH₃)₃) structure A A B B C C D D

Caption: Key proton environments in this compound.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-formylbenzoate, a key building block in the development of various pharmaceutical compounds. The following sections detail established methodologies, present quantitative data in a structured format, and include detailed experimental protocols for reproducible synthesis.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main strategies: the direct esterification of 4-formylbenzoic acid or its derivatives, and a two-step sequence involving the formation and subsequent oxidation of a benzylic alcohol precursor. Each approach offers distinct advantages and is suited for different laboratory settings and scales.

Pathway 1: Esterification of 4-Formylbenzoic Acid Derivatives

This is the most direct approach, starting from the readily available 4-formylbenzoic acid. The primary challenge lies in the sterically hindered nature of the tert-butyl group, which often necessitates specific coupling agents or activation of the carboxylic acid.

A robust and high-yielding method involves the conversion of 4-formylbenzoic acid to its more reactive acid chloride, followed by reaction with tert-butanol.

Experimental Workflow: From 4-Formylbenzoyl Chloride

A 4-Formylbenzoic acid C 4-Formylbenzoyl chloride A->C Reflux B Thionyl chloride (SOCl₂) B->C F This compound C->F Dichloromethane, 0°C to RT D tert-Butanol D->F E Pyridine E->F

Caption: Synthesis via acid chloride intermediate.

The Steglich esterification provides a milder alternative to the acid chloride route, avoiding the use of thionyl chloride. This method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Logical Relationship: Steglich Esterification

cluster_reactants Reactants cluster_reagents Reagents 4-Formylbenzoic acid 4-Formylbenzoic acid Activated Intermediate Activated Intermediate 4-Formylbenzoic acid->Activated Intermediate Reacts with DCC tert-Butanol tert-Butanol Product This compound tert-Butanol->Product DCC DCC DCC->Activated Intermediate DMAP DMAP (catalyst) DMAP->Product Activated Intermediate->Product Nucleophilic attack by tert-Butanol, catalyzed by DMAP

Caption: Key components of the Steglich esterification.

Pathway 2: Oxidation of Tert-butyl 4-(hydroxymethyl)benzoate

This two-step pathway first involves the esterification of 4-(hydroxymethyl)benzoic acid with a tert-butylating agent, followed by the selective oxidation of the resulting benzylic alcohol to the desired aldehyde.

Experimental Workflow: Oxidation Pathway

Start 4-(Hydroxymethyl)benzoic acid Step1 Esterification (Boc₂O, DMAP) Start->Step1 Intermediate Tert-butyl 4-(hydroxymethyl)benzoate Step1->Intermediate Step2 Oxidation (PCC) Intermediate->Step2 End This compound Step2->End

Caption: Two-step synthesis via an alcohol intermediate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for easy comparison of their efficacy.

MethodStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
1a: Acid Chloride 4-Formylbenzoic acidSOCl₂, tert-Butanol, PyridineDichloromethane~4 hours0 to RT~85
1b: Steglich Esterification 4-Formylbenzoic acidDCC, tert-Butanol, DMAP (cat.)Dichloromethane~12 hours0 to RT~75-80
2: Oxidation 4-(Hydroxymethyl)benzoic acid1. Boc₂O, DMAP2. PCC1. THF2. DCM~18 hoursRT~70 (overall)

Detailed Experimental Protocols

Method 1a: Synthesis from 4-Formylbenzoyl Chloride

Step 1: Preparation of 4-Formylbenzoyl Chloride To a solution of 4-formylbenzoic acid (15.0 g, 100 mmol) in toluene (100 mL) is added thionyl chloride (14.3 g, 120 mmol) and a catalytic amount of N,N-dimethylformamide (0.2 mL). The mixture is heated to reflux for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield 4-formylbenzoyl chloride as a solid, which is used in the next step without further purification.

Step 2: Esterification with tert-Butanol The crude 4-formylbenzoyl chloride is dissolved in anhydrous dichloromethane (150 mL) and the solution is cooled to 0 °C in an ice bath. A solution of tert-butanol (9.3 g, 125 mmol) and pyridine (9.5 g, 120 mmol) in dichloromethane (50 mL) is added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of water (100 mL). The organic layer is separated, washed with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford this compound as a white solid.

Method 1b: Steglich Esterification

To a solution of 4-formylbenzoic acid (7.5 g, 50 mmol), tert-butanol (5.6 g, 75 mmol), and 4-dimethylaminopyridine (0.61 g, 5 mmol) in anhydrous dichloromethane (100 mL) at 0 °C is added N,N'-dicyclohexylcarbodiimide (11.3 g, 55 mmol) in one portion. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The precipitated dicyclohexylurea is removed by filtration. The filtrate is washed with 0.5 M citric acid solution (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to give this compound.

Method 2: Oxidation of Tert-butyl 4-(hydroxymethyl)benzoate

Step 1: Synthesis of Tert-butyl 4-(hydroxymethyl)benzoate To a solution of 4-(hydroxymethyl)benzoic acid (8.4 g, 50 mmol) in tetrahydrofuran (100 mL) is added di-tert-butyl dicarbonate (13.1 g, 60 mmol) and 4-dimethylaminopyridine (0.61 g, 5 mmol). The mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield tert-butyl 4-(hydroxymethyl)benzoate.

Step 2: Oxidation to this compound To a solution of tert-butyl 4-(hydroxymethyl)benzoate (10.4 g, 50 mmol) in dichloromethane (200 mL) is added pyridinium chlorochromate (PCC) (16.2 g, 75 mmol) adsorbed on silica gel. The mixture is stirred at room temperature for 2 hours. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to afford this compound.

An In-depth Technical Guide to the Spectral Data of Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 4-formylbenzoate, a valuable building block in organic synthesis and pharmaceutical research. Due to the limited availability of directly published experimental spectra for this compound, this document presents a combination of predicted data and experimental data from closely related analogs, namely methyl 4-formylbenzoate and 4-formylbenzoic acid. These analogs provide a strong basis for the interpretation of the expected spectral characteristics of the target molecule.

Molecular Structure

IUPAC Name: this compound Synonyms: 4-Formylbenzoic Acid tert-Butyl Ester, 4-(tert-Butoxycarbonyl)benzaldehyde[1] CAS Number: 65874-27-3[1][2] Molecular Formula: C12H14O3[2][3] Molecular Weight: 206.24 g/mol [2]

Spectral Data Summary

The following tables summarize the expected and observed spectral data for this compound and its analogs.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show four distinct signals. The data for the highly analogous methyl 4-formylbenzoate is provided for comparison.

Table 1: ¹H NMR Data of Methyl 4-formylbenzoate in CDCl₃

SignalAssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
1Aldehyde Proton (-CHO)10.15Singlet (s)N/A1H
2Aromatic Protons (Ha)8.37Doublet (d)8.22H
3Aromatic Protons (Hb)8.03Doublet (d)8.72H
4Methyl Protons (-OCH₃)3.97Singlet (s)N/A3H

Note: For this compound, the singlet for the methyl protons at ~3.97 ppm would be replaced by a singlet for the tert-butyl protons, expected to appear further upfield, around 1.6 ppm, with an integration of 9H.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts for this compound are inferred from data available for 4-formylbenzoic acid.

Table 2: ¹³C NMR Data of 4-Formylbenzoic Acid in DMSO-d₆

AssignmentChemical Shift (δ) ppm
Aldehyde Carbonyl (-CHO)~193
Ester Carbonyl (-COO-)~166
Aromatic C (quaternary, attached to -CHO)~139
Aromatic C (quaternary, attached to -COO-)~135
Aromatic CH (ortho to -CHO)~130
Aromatic CH (ortho to -COO-)~130
tert-Butyl Quaternary Carbon~82
tert-Butyl Methyl Carbons~28

Note: The chemical shifts for the aromatic carbons in this compound are expected to be similar to those in 4-formylbenzoic acid. The key differences will be the presence of the quaternary and methyl carbon signals of the tert-butyl group.

Infrared (IR) Spectral Data

The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are predicted based on the functional groups present and data from related compounds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~2970C-HAlkyl stretch (tert-butyl)
~2820, ~2720C-HAldehyde C-H stretch (Fermi doublets)
~1715C=OEster carbonyl stretch
~1695C=OAldehyde carbonyl stretch
~1600C=CAromatic C=C stretch
~1280, ~1160C-OEster C-O stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are available from PubChem.[3]

Table 4: Predicted Mass Spectrometry Data for this compound [3]

Adductm/z
[M+H]⁺207.10158
[M+Na]⁺229.08352
[M-H]⁻205.08702
[M+NH₄]⁺224.12812
[M]⁺206.09375

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data are provided below.

¹H NMR Spectroscopy

This protocol is adapted from a standard procedure for a related compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the sample to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Use a standard one-pulse sequence to acquire the ¹H NMR spectrum.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-11 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to an appropriate value (e.g., 1-5 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and correct the baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns to determine multiplicities and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is commonly used. Mix a small amount of this compound with dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The concentration should be low, typically in the range of µg/mL to ng/mL.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in either positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectral data for the characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample Pure Sample Purification->Sample NMR_acq NMR Spectroscopy (¹H, ¹³C) Sample->NMR_acq IR_acq IR Spectroscopy Sample->IR_acq MS_acq Mass Spectrometry Sample->MS_acq NMR_data NMR Spectra NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure_confirm Structure Confirmation NMR_data->Structure_confirm IR_data->Structure_confirm MS_data->Structure_confirm

Caption: Workflow for the spectral characterization of this compound.

References

Commercial Availability and Synthetic Utility of Tert-butyl 4-formylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-formylbenzoate is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a carboxylic acid protected as a tert-butyl ester and a reactive aldehyde group, makes it a valuable precursor for the synthesis of complex molecular architectures, including potent therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its role in the development of targeted therapies, with a focus on CDK9 and BTK inhibitors.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The purity and price can vary between vendors, and the compound is typically offered in quantities ranging from milligrams to hundreds of grams. Below is a summary of representative commercial sources.

SupplierPurityAvailable QuantitiesPrice (USD)
TCI America[1]>98.0% (GC)1g, 5g€112.00 (1g), €359.00 (5g)
CookeChem[2]97%100mgRMB 28.00
Absolute Chiral[3]95%250mg$180.00
Fisher Scientific[4]98.0+%Each$370.95
CP Lab Safety[5]min 97% (GC)100g$1,583.41

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current information.

Synthetic Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of several clinically important small molecules. Its aldehyde functionality allows for the construction of heterocyclic ring systems, while the tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under specific conditions.

Synthesis of CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription and has emerged as a promising target in oncology.[6] The inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making it a viable strategy for cancer therapy. This compound is a precursor for the synthesis of certain CDK9 inhibitors.

A general synthetic approach to a CDK9 inhibitor core using a derivative of this compound is depicted below. This workflow illustrates the utility of the formyl group in constructing the pyrimidine ring system central to the inhibitor's structure.

G A This compound derivative C Condensation A->C Reactant 1 B Amidine B->C Reactant 2 D Dihydropyrimidine intermediate C->D Yields E Oxidation D->E Substrate F Pyrimidine core E->F Product G Further Functionalization F->G H CDK9 Inhibitor G->H

Caption: General workflow for the synthesis of a pyrimidine-based CDK9 inhibitor.

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the release of paused Pol II and promoting transcriptional elongation of target genes, including those encoding anti-apoptotic proteins like Mcl-1.[7][8]

CDK9_Pathway cluster_nucleus Nucleus PolII RNA Polymerase II Gene Target Gene (e.g., Mcl-1) PolII->Gene Binds to promoter mRNA mRNA PolII->mRNA Transcription Elongation DSIF_NELF DSIF/NELF DSIF_NELF->PolII Induces pausing PTEFb P-TEFb (CDK9/CycT1) PTEFb->PolII Phosphorylates CTD PTEFb->DSIF_NELF Phosphorylates Protein Anti-apoptotic Protein mRNA->Protein Translation CDK9_Inhibitor CDK9 Inhibitor CDK9_Inhibitor->PTEFb Inhibits

Caption: Simplified CDK9 signaling pathway in transcriptional regulation.

Synthesis of Ibrutinib

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[9][10] It is approved for the treatment of various B-cell malignancies. While specific patents for Ibrutinib synthesis may not directly start from this compound, analogous structures are employed, and the chemistry is highly relevant. A related compound, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, is a key intermediate in the synthesis of Ibrutinib.[11]

The following is a representative, multi-step protocol illustrating the type of transformations involved in the synthesis of Ibrutinib, for which a precursor like this compound could be adapted.

Step 1: Reductive Amination. A solution of a suitable formyl-containing precursor (1.0 eq) and a primary amine (1.1 eq) in dichloromethane is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portionwise, and the reaction mixture is stirred overnight. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

Step 2: Coupling Reaction. The product from Step 1 (1.0 eq) and a suitable coupling partner (e.g., a boronic acid or organotin reagent) (1.2 eq) are dissolved in a mixture of toluene, ethanol, and water. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as sodium carbonate (2.0 eq), are added. The mixture is heated to reflux under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.

Step 3: Deprotection and Acrylamidation. The tert-butyl ester protecting group is removed by treating the product from Step 2 with trifluoroacetic acid in dichloromethane at room temperature for 2 hours. The solvent is removed in vacuo. The resulting amine is dissolved in tetrahydrofuran and treated with acryloyl chloride in the presence of a base like triethylamine at 0°C to yield the final product.

The B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of B-cells. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and blockade of downstream signaling.[12][13][14]

BTK_Pathway cluster_cell B-cell BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binds BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates NFkB NF-κB Pathway PLCG2->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits

Caption: Simplified B-cell receptor (BCR) signaling pathway and the action of Ibrutinib.

Conclusion

This compound is a commercially accessible and highly valuable synthetic intermediate for the construction of complex, biologically active molecules. Its utility is particularly evident in the synthesis of targeted cancer therapeutics such as CDK9 and BTK inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area. The continued exploration of the synthetic potential of this and related building blocks will undoubtedly contribute to the discovery of novel and improved therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 4-(tert-Butoxycarbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(tert-butoxycarbonyl)benzaldehyde (also known as 4-formylphenyl tert-butyl carbonate), a key intermediate in pharmaceutical and fine chemical synthesis. The following sections detail the compound's properties, associated hazards, safe handling procedures, emergency protocols, and representative experimental applications.

Chemical and Physical Properties

4-(tert-Butoxycarbonyl)benzaldehyde is a colorless to light yellow liquid with a characteristic aromatic odor. Its key physical and chemical properties are summarized below.

PropertyValueReferences
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [1][2]
CAS Number 57699-45-3[1][2][4]
EC Number 260-909-5[1][2]
Appearance Colorless to light yellow liquid[1][3]
Density 1.023 g/mL at 20°C[1][2][3][4]
Boiling Point 130°C at 33 hPa[5]
Refractive Index n20/D 1.534[1][2]
Solubility Insoluble in water. Soluble in organic solvents.[1][3]
Flash Point 101°C (213.80°F)[6]

Hazard Identification and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Irritation2H315: Causes skin irritation.[2]
Eye Irritation2AH319: Causes serious eye irritation.[2]
Skin Sensitization1H317: May cause an allergic skin reaction.[5]
Specific Target Organ Toxicity - Single Exposure3 (Respiratory system)H335: May cause respiratory irritation.[2]
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.[5]
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life.[5]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6][7]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If vapors or aerosols are generated, a respirator with an appropriate filter (e.g., type ABEK) may be necessary.[2][6]

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are crucial for maintaining a safe laboratory environment.

  • Handling: Handle in a well-ventilated place, such as a fume hood.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] Avoid breathing dust, vapor, mist, or gas.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[8] Store away from incompatible materials such as oxidizing agents.[8] Some sources recommend storing under an inert atmosphere (e.g., nitrogen).[6]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains or the environment.[8]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

Emergency SituationProcedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8] If you feel unwell, get medical advice/attention.[8]
Skin Contact Remove/Take off immediately all contaminated clothing.[8] Rinse skin with water/shower.[5][9] If skin irritation or rash occurs, get medical advice/attention.[5]
Eye Contact Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do.[8] Continue rinsing.[8] If eye irritation persists, get medical advice/attention.[8]
Ingestion Rinse mouth.[8] If you feel unwell, get medical advice/attention.[8]
Spill/Leak Use personal protective equipment.[8] Keep people away from and upwind of the spill/leak.[8] Prevent the product from entering drains.[8] For liquid spills, absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[6] For solid spills, sweep dust to collect it into an airtight container, taking care not to disperse it.[8]
Fire Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[8] Wear self-contained breathing apparatus if necessary.[6]

Experimental Protocols

4-(tert-Butoxycarbonyl)benzaldehyde is a versatile intermediate in organic synthesis, commonly used in reactions such as reductive amination and the Wittig reaction. The following are representative, generalized protocols for these transformations.

Representative Protocol: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[10]

Reaction Scheme:

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(tert-butoxycarbonyl)benzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.

  • Imine Formation: Stir the mixture at room temperature for a period sufficient to allow for the formation of the intermediate imine or enamine. This can range from 30 minutes to several hours and can be monitored by techniques such as TLC or GC-MS.

  • Reduction: Once imine formation is complete or has reached equilibrium, add a suitable reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12] The choice of reducing agent may depend on the pH stability of the reactants.

  • Workup: After the reaction is complete (as determined by TLC or other analytical methods), quench the reaction by the slow addition of water or a dilute acidic or basic solution, depending on the reaction conditions.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Representative Protocol: Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6]

Reaction Scheme:

Methodology:

  • Ylide Preparation (if not commercially available):

    • Suspend the corresponding phosphonium salt in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath (0°C).

    • Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to generate the ylide. The formation of the ylide is often indicated by a color change.

  • Reaction with Aldehyde:

    • In a separate flask, dissolve 4-(tert-butoxycarbonyl)benzaldehyde in an anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere.

    • Slowly add the prepared ylide solution to the aldehyde solution at a controlled temperature (often 0°C or room temperature).

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir for a specified time, monitoring its progress by TLC.

    • Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification:

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

    • Purify the desired alkene product by column chromatography or recrystallization to remove the triphenylphosphine oxide.[5]

Visualized Workflows and Pathways

General Laboratory Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Consult SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Weigh/Measure Chemical c->d e Perform Experiment d->e f Store in a Cool, Dry, Dark Place e->f g Clean Glassware e->g h Dispose of Waste in Accordance with Regulations e->h i Wash Hands Thoroughly g->i

Caption: General workflow for handling 4-(tert-butoxycarbonyl)benzaldehyde.

Emergency Response Decision Tree

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin_1 Remove Contaminated Clothing start->skin_1 eye_1 Rinse Cautiously with Water for Several Minutes start->eye_1 inh_1 Move to Fresh Air start->inh_1 skin_2 Rinse Skin with Water skin_1->skin_2 skin_3 Irritation or Rash? skin_2->skin_3 skin_4 Seek Medical Attention skin_3->skin_4 Yes skin_5 Monitor skin_3->skin_5 No eye_2 Remove Contact Lenses eye_1->eye_2 eye_3 Continue Rinsing eye_2->eye_3 eye_4 Irritation Persists? eye_3->eye_4 eye_5 Seek Medical Attention eye_4->eye_5 Yes eye_6 Monitor eye_4->eye_6 No inh_2 Keep at Rest inh_1->inh_2 inh_3 Feeling Unwell? inh_2->inh_3 inh_4 Seek Medical Attention inh_3->inh_4 Yes inh_5 Monitor inh_3->inh_5 No

Caption: Decision tree for first aid response to exposure.

Representative Wittig Reaction Pathway

G reagent1 Phosphonium Salt (Ph₃P⁺-CH₂R Br⁻) ylide Phosphorus Ylide (Ph₃P=CHR) reagent1->ylide Deprotonation reagent2 Strong Base (e.g., n-BuLi) reagent2->ylide intermediate Oxaphosphetane Intermediate ylide->intermediate aldehyde 4-(tert-Butoxycarbonyl)benzaldehyde aldehyde->intermediate Nucleophilic Attack product1 Alkene Product intermediate->product1 Elimination product2 Triphenylphosphine Oxide intermediate->product2

Caption: Simplified reaction pathway for the Wittig olefination.

References

Purity analysis of Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of Tert-butyl 4-formylbenzoate

Introduction

This compound (also known as 4-(tert-Butoxycarbonyl)benzaldehyde) is a bifunctional organic compound that serves as a critical building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure incorporates both an aldehyde and a tert-butyl ester, providing versatile handles for synthetic transformations. Given its role in multi-step syntheses, particularly in drug development, ensuring the high purity of this intermediate is paramount for achieving desired reaction outcomes, optimizing yields, and guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols for quality control and characterization. This document details established techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and data interpretation guidelines.

Physicochemical Properties and Specifications

A summary of the key properties and typical purity specifications for this compound is presented below.

PropertyValueReference
CAS Number 65874-27-3[1]
Molecular Formula C₁₂H₁₄O₃[1][2][3]
Molecular Weight 206.24 g/mol [1]
Appearance White to off-white crystalline solid
Purity (by GC) ≥97-98%[1]

Core Analytical Techniques for Purity Determination

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages for identifying and quantifying the main component and potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound. A reversed-phase method is typically employed.

Experimental Protocol: HPLC

The following protocol is a standard reversed-phase HPLC method adaptable for the purity analysis of this compound, based on methodologies for structurally similar compounds.[4][5]

  • Instrumentation:

    • HPLC system equipped with a UV detector.

    • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional, for improved peak shape).

    • This compound sample.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Data Analysis:

    • The purity is calculated using the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all observed peaks in the chromatogram.

Gas Chromatography (GC)

GC is an effective method for analyzing volatile and thermally stable compounds. Since this compound has a suitable volatility, GC is frequently cited by suppliers as the primary technique for purity assessment.[1]

Experimental Protocol: GC-MS

This protocol describes a GC-Mass Spectrometry (MS) method for the purity analysis of this compound, providing both quantification and structural confirmation of impurities.[5][6]

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

    • Capillary column (e.g., DB-5, HP-5MS, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Solvents:

    • Dichloromethane or Ethyl Acetate (GC grade).

    • Helium (carrier gas, 99.999% purity).

    • This compound sample.

  • Chromatographic Conditions:

ParameterCondition
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C (FID) or MS Transfer Line at 280 °C
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
MS (if used) Scan range 40-400 m/z, Electron Ionization (EI) at 70 eV
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.

    • Ensure the sample is fully dissolved before injection.

  • Data Analysis:

    • For GC-FID, purity is determined by the area percent method, similar to HPLC.

    • For GC-MS, the total ion chromatogram (TIC) is used for area percent calculation, and the mass spectrum of each peak is used to identify the main component and any impurities by comparing fragmentation patterns with spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique that provides detailed structural information and can be used for quantitative analysis (qNMR). Both ¹H and ¹³C NMR are invaluable for confirming the structure of this compound and identifying impurities.

Experimental Protocol: ¹H NMR

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Reagents and Solvents:

    • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already in the solvent.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition and Analysis:

    • Acquire the ¹H NMR spectrum using a standard one-pulse sequence.

    • Integrate all signals and assign them to the corresponding protons in the molecule. Purity can be estimated by comparing the integration of signals from the main compound to those of any impurity signals.

¹H NMR Spectral Data (Predicted)

The expected ¹H NMR spectral data in CDCl₃ is summarized below.

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
Aldehyde Proton (-CHO)~10.1Singlet (s)1H
Aromatic Protons (adjacent to -CHO)~7.9-8.0Doublet (d)2H
Aromatic Protons (adjacent to -COOtBu)~8.1-8.2Doublet (d)2H
tert-Butyl Protons (-C(CH₃)₃)~1.6Singlet (s)9H

¹³C NMR Spectral Data (Predicted)

The expected ¹³C NMR spectral data in CDCl₃ is summarized below, based on analysis of similar structures.[8][9]

Signal AssignmentChemical Shift (δ) ppm
Aldehyde Carbonyl (-C HO)~192
Ester Carbonyl (-C OOtBu)~165
Aromatic C (quaternary, attached to -CHO)~139
Aromatic C (quaternary, attached to -COOtBu)~135
Aromatic CH (adjacent to -CHO)~130
Aromatic CH (adjacent to -COOtBu)~129
tert-Butyl Quaternary Carbon (-C (CH₃)₃)~82
tert-Butyl Methyl Carbons (-C(C H₃)₃)~28

Potential Impurities

Understanding the synthetic route of this compound is key to predicting potential impurities. A common synthesis involves the tert-butylation of 4-formylbenzoic acid. Therefore, the most likely process-related impurities include:

  • 4-Formylbenzoic Acid: The unreacted starting material. This is significantly more polar and can be detected by HPLC or by the presence of a broad carboxylic acid proton signal in the ¹H NMR spectrum.

  • Di-tert-butyl Ether: A potential byproduct from the esterification reaction.

  • Residual Solvents: Solvents used during the reaction and purification steps.

Visualization of Workflows and Pathways

General Purity Analysis Workflow

The logical flow for the comprehensive purity analysis of a sample of this compound is depicted below.

Purity_Analysis_Workflow cluster_start Sample Reception cluster_screening Initial Screening & Identification cluster_quantification Quantitative Purity Assessment cluster_reporting Final Analysis Start Receive Sample NMR ¹H & ¹³C NMR Spectroscopy Start->NMR Structural Confirmation FTIR FTIR Spectroscopy Start->FTIR Functional Group ID HPLC HPLC-UV (Area %) NMR->HPLC GC GC-FID / GC-MS (Area %) NMR->GC FTIR->HPLC FTIR->GC Data Compile & Analyze Data HPLC->Data GC->Data Report Generate Certificate of Analysis Data->Report

Caption: A general experimental workflow for the purity analysis of this compound.

Representative Synthetic Pathway

The diagram below illustrates a common synthetic route to this compound, highlighting the origin of a key potential impurity.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_products Crude Product Mixture SM 4-Formylbenzoic Acid Reaction Esterification SM->Reaction Reagent tert-Butanol / Isobutylene + Acid Catalyst Reagent->Reaction Product This compound Reaction->Product Desired Product Impurity Unreacted 4-Formylbenzoic Acid Reaction->Impurity Potential Impurity

Caption: A representative synthesis of this compound via esterification.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Tert-butyl 4-formylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds. The reagent tert-butyl 4-formylbenzoate and its synthetic precursors, such as tert-butyl 4-bromobenzoate, are exceptionally useful building blocks in this context, especially in medicinal chemistry and materials science.

The key advantage of this reagent lies in its bifunctional nature. It possesses two distinct and orthogonally reactive functional groups: an aldehyde and a tert-butyl protected carboxylic acid. The Suzuki coupling allows for the construction of a central biaryl core, while leaving the aldehyde group available for subsequent transformations (e.g., reductive amination, Wittig reactions, or further cross-couplings) and the protected carboxylate ready for eventual deprotection to reveal the carboxylic acid. This sequential reactivity is invaluable for the synthesis of complex molecules, including active pharmaceutical ingredients and functional materials.

The success of the Suzuki coupling depends on several factors, including the choice of catalyst, ligand, base, and solvent.

  • Catalyst: Palladium complexes are the catalysts of choice. Common sources include palladium(II) acetate (Pd(OAc)₂) and pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which are reduced in situ to the active Pd(0) species. Air-stable Pd(II) pre-catalysts are often preferred for their ease of handling.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency. For coupling an aryl bromide like tert-butyl 4-bromobenzoate, ligands such as dppf are highly effective.

  • Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction rate and prevent side reactions like protodeboronation.

  • Solvent: The reaction is typically performed in aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often with the addition of water to aid in dissolving the inorganic base.

By carefully selecting these components, this compound analogues can be efficiently coupled to various aryl and heteroaryl boronic acids, providing a versatile platform for library synthesis and lead optimization in drug discovery.

Reaction Scheme & Mechanism

Below are diagrams illustrating the general reaction scheme for synthesizing the target biaryl compound and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_reactants Reactants cluster_reagents Conditions cluster_products Product r1 tert-Butyl 4-bromobenzoate cat Pd(dppf)Cl₂ (Catalyst) p1 tert-Butyl 4'-formyl- [1,1'-biphenyl]-4-carboxylate r1->p1 + r2 4-Formylphenylboronic acid base K₂CO₃ (Base) r2->p1 solv Dioxane/H₂O (Solvent) cat->p1 heat Heat (e.g., 80-100°C) base->p1 solv->p1 heat->p1 Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex ox_add_label Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar' L₂ pd_complex->transmetalation_complex trans_label Transmetalation transmetalation_complex->pd0 red_elim_label Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->transmetalation_complex Workflow start Start setup 1. Combine Reactants & Base (Aryl Bromide, Boronic Acid, K₂CO₃) in Round-Bottom Flask start->setup purge 2. Purge with Inert Gas (Argon or Nitrogen) setup->purge add_solvents 3. Add Degassed Solvents (Dioxane / H₂O) purge->add_solvents add_catalyst 4. Add Pd(dppf)Cl₂ Catalyst add_solvents->add_catalyst react 5. Heat to 90°C (Stir for 12-16h) add_catalyst->react monitor 6. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 7. Cool, Dilute with EtOAc & H₂O monitor->workup Reaction Complete extract 8. Extract Aqueous Layer with Ethyl Acetate workup->extract wash 9. Wash Combined Organic Layers with Brine extract->wash dry 10. Dry (Na₂SO₄), Filter, & Concentrate wash->dry purify 11. Purify by Column Chromatography dry->purify end Final Product purify->end

Application Notes: The Use of Tert-butyl 4-formylbenzoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the creation of custom peptides for a vast array of applications in research and drug development.[1] A key aspect of modern peptide science is the ability to introduce specific chemical modifications to alter a peptide's structure, stability, and function. Tert-butyl 4-formylbenzoate is a versatile bifunctional molecule that can be utilized in SPPS to introduce a protected carboxylated phenyl group onto a peptide.

This modification can serve several purposes:

  • Introduction of a Rigid Linker: The benzene ring provides a rigid spacer that can be used to control the conformation of the peptide or the distance to a conjugated molecule.

  • Altering Physicochemical Properties: The addition of the benzoate moiety can modulate the hydrophobicity and aromatic interactions of the peptide, potentially influencing its binding affinity and pharmacokinetic properties.

  • A Handle for Further Conjugation: The tert-butyl ester serves as a protecting group for a carboxylic acid. Following cleavage from the resin, this group can be removed under acidic conditions to reveal a carboxylic acid, which can then be used for subsequent conjugation to other molecules, such as fluorescent dyes, polymers like PEG, or cytotoxic drugs.

The primary method for incorporating this compound onto a solid-phase-bound peptide is through reductive amination of the N-terminal amine or a side-chain amine (e.g., lysine).[2][3] This reaction forms a stable secondary amine linkage between the peptide and the benzoate moiety.

Experimental Workflow

The overall workflow for the modification of a resin-bound peptide with this compound via reductive amination is depicted below. The process begins with a fully synthesized and protected peptide on a solid support, followed by the on-resin reductive amination, and concludes with cleavage, deprotection, and purification of the final modified peptide.

G cluster_SPPS Solid-Phase Synthesis cluster_Modification On-Resin Modification cluster_Cleavage Cleavage & Purification start Start with Resin-Bound Protected Peptide deprotection N-terminal Fmoc Deprotection (if applicable) start->deprotection reductive_amination Reductive Amination: 1. Add this compound 2. Add Reducing Agent (e.g., NaBH4) deprotection->reductive_amination wash_dry Wash and Dry Resin reductive_amination->wash_dry cleavage Cleavage from Resin and Side-Chain Deprotection (TFA-based cocktail) wash_dry->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification by RP-HPLC precipitation->purification final_product Final Modified Peptide purification->final_product G cluster_Discovery Lead Optimization cluster_Development Preclinical Development lead_peptide Lead Peptide (e.g., Tyr-Gly-Gly-Phe-Leu) modification Chemical Modification (Reductive Amination with This compound) lead_peptide->modification modified_peptide Modified Peptide (Improved Properties) modification->modified_peptide stability Enhanced Metabolic Stability modified_peptide->stability binding Altered Receptor Binding Affinity modified_peptide->binding conjugation Further Conjugation (e.g., PEGylation) modified_peptide->conjugation drug_candidate Drug Candidate stability->drug_candidate binding->drug_candidate conjugation->drug_candidate

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-formylbenzoate is a versatile aromatic aldehyde that serves as a key starting material for the synthesis of a variety of heterocyclic compounds. Its sterically hindered tert-butyl ester group and reactive aldehyde functionality make it an ideal building block in multicomponent reactions (MCRs). This document provides detailed application notes and experimental protocols for the synthesis of two major classes of pharmacologically relevant heterocycles: 1,4-dihydropyridines (DHPs) via the Hantzsch synthesis and 3,4-dihydropyrimidinones (DHPMs) via the Biginelli reaction. These protocols are designed to be adaptable for research and development in medicinal chemistry and drug discovery.

Introduction to Multicomponent Reactions (MCRs)

Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis.[1][2] These reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[3] this compound is an excellent substrate for MCRs due to its aldehyde group, which readily participates in condensation reactions. The two primary MCRs detailed here are the Hantzsch pyridine synthesis and the Biginelli reaction.

  • Hantzsch Pyridine Synthesis : This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia to form 1,4-dihydropyridine derivatives.[4][5] These compounds are notable for their application as calcium channel blockers.[6]

  • Biginelli Reaction : This is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones.[7][8] DHPMs exhibit a wide range of biological activities, including antiviral, antitumor, and antihypertensive properties.[9][10]

Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Reaction

The Hantzsch reaction provides a straightforward route to 1,4-dihydropyridine scaffolds. Using this compound, a DHP with a p-(tert-butoxycarbonyl)phenyl substituent at the 4-position can be synthesized. This product can be a valuable intermediate for further functionalization.

General Reaction Scheme:

Hantzsch_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Tert-butyl 4-formylbenzoate Catalyst Reflux in Ethanol A->Catalyst + B 2x Ethyl Acetoacetate B->Catalyst + C Ammonium Acetate (Nitrogen Source) C->Catalyst + Product Diethyl 4-(4-(tert-butoxycarbonyl)phenyl)- 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Catalyst->Product Hantzsch Condensation

Caption: General scheme for the Hantzsch synthesis of a 1,4-dihydropyridine derivative.

Experimental Protocol

This protocol is adapted from established Hantzsch synthesis procedures.[1][11]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.06 g), ethyl acetoacetate (20 mmol, 2.60 g, 2.53 mL), and ammonium acetate (12 mmol, 0.92 g).

  • Add absolute ethanol (30 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative as a yellow crystalline solid.

Data Presentation
ReactantMolar RatioCatalystSolventTime (h)Temp. (°C)Typical Yield (%)
This compound1(Self-catalyzed)Ethanol4-6Reflux85-95
Ethyl Acetoacetate2
Ammonium Acetate1.2

Note: Yields are estimated based on typical Hantzsch reactions with aromatic aldehydes.[5]

Synthesis of Dihydropyrimidinone (DHPM) Derivatives via Biginelli Reaction

The Biginelli reaction is a highly efficient one-pot synthesis for DHPMs, which are valuable scaffolds in medicinal chemistry.

General Reaction Scheme:

Biginelli_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Tert-butyl 4-formylbenzoate Catalyst Acid Catalyst (e.g., H₂SO₄) Ethanol, 80°C A->Catalyst + B Ethyl Acetoacetate B->Catalyst + C Urea C->Catalyst + Product tert-Butyl 4-(5-(ethoxycarbonyl)-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)benzoate Catalyst->Product Biginelli Condensation

Caption: General scheme for the Biginelli synthesis of a dihydropyrimidinone derivative.

Experimental Protocol

This protocol is based on general and optimized Biginelli reaction conditions.[10][12]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • In a 50 mL round-bottom flask, add this compound (10 mmol, 2.06 g), ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL), and urea (15 mmol, 0.90 g).

  • Add 20 mL of 95% ethanol to the flask and stir to dissolve the reactants.

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring for 2-4 hours. The product may begin to precipitate during the reaction.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, cool the flask in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone.

Data Presentation
ReactantMolar RatioCatalystSolventTime (h)Temp. (°C)Typical Yield (%)
This compound1H₂SO₄ (catalytic)Ethanol2-48080-90
Ethyl Acetoacetate1
Urea1.5

Note: Yields are estimated based on typical Biginelli reactions with aromatic aldehydes under acidic catalysis.[12]

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of heterocyclic compounds from this compound.

Experimental_Workflow Start Start: Assemble Reactants (Aldehyde, Ketoester, N-source) Reaction One-Pot Multicomponent Reaction (Hantzsch or Biginelli) - Add Solvent & Catalyst - Apply Heat (Reflux/80°C) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Reaction Work-up - Cool to Room Temp. - Precipitate in Ice Water Monitoring->Workup Reaction Complete Isolation Product Isolation (Vacuum Filtration) Workup->Isolation Purification Purification (Recrystallization from Ethanol) Isolation->Purification Analysis Characterization (NMR, IR, MS, M.P.) Purification->Analysis End Pure Heterocyclic Product Analysis->End

Caption: A generalized workflow for the synthesis and purification of heterocyclic compounds.

Conclusion

This compound is a highly effective substrate for the synthesis of 1,4-dihydropyridines and 3,4-dihydropyrimidinones through the Hantzsch and Biginelli multicomponent reactions, respectively. The protocols provided herein offer robust and high-yielding methods for accessing these important heterocyclic scaffolds. These methods are amenable to library synthesis for drug discovery programs and can be scaled for further chemical development. The resulting products, featuring the versatile tert-butoxycarbonylphenyl group, are primed for subsequent synthetic transformations, making them valuable intermediates for medicinal chemistry and materials science.

References

Application Notes and Protocols: Tert-butyl 4-formylbenzoate in Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of tert-butyl 4-formylbenzoate as a versatile bifunctional protecting group in organic synthesis. This reagent is particularly valuable in multi-step syntheses, such as peptide and complex molecule synthesis, where orthogonal protection strategies are paramount.

Introduction

This compound incorporates two key functional groups: a formyl group, which can be used to protect primary and secondary amines via reductive amination, and a tert-butyl ester, which serves as a protecting group for the carboxylic acid. The tert-butyl ester is stable under a wide range of conditions but can be selectively cleaved under acidic conditions. This orthogonality allows for the selective deprotection of other functional groups in the molecule without affecting the tert-butyl ester, and vice-versa.

The general strategy involves the reductive amination of a primary or secondary amine with the aldehyde functionality of this compound. This reaction forms a secondary or tertiary amine, respectively, effectively protecting the initial amine as a 4-(tert-butoxycarbonyl)benzyl group. This newly formed protecting group is stable to a variety of reaction conditions, yet the tert-butyl ester can be selectively removed with acid to unmask a carboxylic acid, which can then be used for further synthetic transformations.

Key Applications

  • Orthogonal Protection of Amines and Carboxylic Acids: The primary application of this compound is in the orthogonal protection of amines and carboxylic acids. An amino acid, for example, can be protected at its N-terminus via reductive amination, while its C-terminus is simultaneously protected as a tert-butyl ester. This strategy is highly valuable in peptide synthesis.

  • Linker in Solid-Phase Synthesis: The carboxylic acid functionality, unmasked after deprotection of the tert-butyl ester, can be used to attach the protected molecule to a solid support, making this compound a useful linker in solid-phase synthesis.

  • Introduction of a Stable Benzyl-type Protecting Group: The 4-(tert-butoxycarbonyl)benzyl group introduced is a stable, benzyl-type protecting group for amines, offering an alternative to traditional benzyl groups.

Data Presentation

Table 1: Reaction Conditions for the Protection of Glycine Methyl Ester

StepReagent 1Reagent 2SolventReducing AgentReaction Time (h)Temperature (°C)Yield (%)
1. Reductive AminationThis compoundGlycine methyl ester hydrochlorideMethanolSodium cyanoborohydride12Room Temp.85-95

Table 2: Conditions for Orthogonal Deprotection

Protecting Group to be RemovedReagentSolventReaction Time (h)Temperature (°C)Other Protecting Groups Stable
Tert-butyl esterTrifluoroacetic acid (TFA)Dichloromethane (DCM)1-2Room Temp.Fmoc, Cbz, Benzyl ethers
Fmoc20% PiperidineDimethylformamide (DMF)0.5Room Temp.Tert-butyl ester, Cbz, Benzyl ethers

Experimental Protocols

Protocol 1: Protection of an Amino Acid (Glycine Methyl Ester) via Reductive Amination

This protocol describes the protection of the primary amine of glycine methyl ester using this compound.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of glycine methyl ester hydrochloride (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 eq) to the solution.

  • Slowly add sodium cyanoborohydride (1.2 eq) in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired protected amino ester.

Protocol 2: Selective Deprotection of the Tert-butyl Ester

This protocol describes the selective removal of the tert-butyl ester protecting group to reveal the carboxylic acid.

Materials:

  • Protected amino ester from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected amino ester (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting carboxylic acid can be used in the next step without further purification.

Mandatory Visualization

G cluster_protection Protection of Amine cluster_deprotection Orthogonal Deprotection Strategy start Primary/Secondary Amine reductive_amination Reductive Amination (e.g., NaBH₃CN) start->reductive_amination reagent1 This compound reagent1->reductive_amination protected_amine Protected Amine (4-(tert-butoxycarbonyl)benzyl amine) reductive_amination->protected_amine protected_molecule Protected Molecule with 4-(tert-butoxycarbonyl)benzyl group and other protecting groups (e.g., Fmoc) protected_amine->protected_molecule Further Synthetic Steps deprotect_ester Acidic Cleavage (e.g., TFA) protected_molecule->deprotect_ester deprotect_other Base Cleavage (e.g., Piperidine for Fmoc) protected_molecule->deprotect_other unmasked_acid Molecule with free 4-(aminomethyl)benzoic acid deprotect_ester->unmasked_acid unmasked_amine Molecule with free amine and intact tert-butyl ester deprotect_other->unmasked_amine G cluster_workflow Experimental Workflow: Amine Protection & Deprotection start Start: Amino Acid Ester step1 1. Reductive Amination with this compound and NaBH₃CN in MeOH start->step1 step2 2. Work-up and Purification (Extraction, Chromatography) step1->step2 intermediate Protected Amino Acid Ester step2->intermediate step3 3. Selective Deprotection of Tert-butyl Ester with TFA in DCM intermediate->step3 step4 4. Removal of Solvent and excess TFA step3->step4 final_product Final Product: N-protected Amino Acid with free carboxylic acid step4->final_product

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Horner-Wadsworth-Emmons (HWE) reaction with tert-butyl 4-formylbenzoate. This reaction is a powerful tool for the stereoselective synthesis of alkenes, which are crucial intermediates in the development of novel therapeutics and functional materials. The protocols and data presented herein are designed to facilitate the successful implementation and optimization of this important transformation.

The Horner-Wadsworth-Emmons reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene.[1] A key advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed during aqueous workup.[1][2] Furthermore, the reaction typically exhibits high E-selectivity, affording the trans-alkene as the major product.[1][2][3]

Reaction Principle

The reaction commences with the deprotonation of the phosphonate ester at the α-carbon by a suitable base, forming a nucleophilic phosphonate carbanion.[3] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of this compound. The resulting tetrahedral intermediate subsequently eliminates a dialkyl phosphate salt to furnish the desired alkene.[3] The stereochemical outcome is influenced by the reaction conditions, with the thermodynamically more stable (E)-isomer generally being the predominant product.[1][3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the Horner-Wadsworth-Emmons reaction of aromatic aldehydes, which can be adapted for this compound.

Table 1: Screening of Bases for the Reaction of an Aromatic Aldehyde with Triethyl Phosphonoacetate

EntryAldehydePhosphonateBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)E/Z Ratio
1BenzaldehydeTriethyl phosphonoacetateNaH (1.1)THF25295>99:1
2BenzaldehydeTriethyl phosphonoacetateDBU (1.5)Acetonitrile25492>99:1
3BenzaldehydeTriethyl phosphonoacetateK₂CO₃ (2.0)DMF80688>99:1
4p-NitrobenzaldehydeTriethyl phosphonoacetateNaH (1.1)THF25390>99:1
5p-AnisaldehydeTriethyl phosphonoacetateNaH (1.1)THF25296>99:1

Data are illustrative and based on reactions with similar aromatic aldehydes.

Table 2: Influence of Phosphonate Structure on Reactivity and Selectivity

EntryAldehydePhosphonateBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)E/Z Ratio
1BenzaldehydeTriethyl phosphonoacetateNaH (1.1)THF25295>99:1
2BenzaldehydeTrimethyl phosphonoacetateNaH (1.1)THF25294>99:1
3BenzaldehydeDiethyl benzylphosphonateNaH (1.1)THF25391>99:1

Data are illustrative and based on reactions with benzaldehyde.

Experimental Protocols

The following are detailed protocols for conducting the Horner-Wadsworth-Emmons reaction with this compound.

Protocol 1: General Procedure using Sodium Hydride (NaH)

This protocol is a standard method for the HWE reaction and generally provides high yields of the (E)-alkene.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.05 equivalents) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Milder Conditions using DBU

This protocol employs a non-nucleophilic organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which is suitable for substrates that may be sensitive to stronger bases like NaH.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a solution of this compound (1.0 equivalent) and triethyl phosphonoacetate (1.1 equivalents) in anhydrous acetonitrile.

  • Add DBU (1.5 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start: Assemble Reaction deprotonation 1. Deprotonation of Phosphonate (e.g., NaH in THF, 0°C to rt) start->deprotonation addition 2. Addition of Aldehyde (this compound in THF, 0°C) deprotonation->addition reaction 3. Reaction Progression (Stir at rt, monitor by TLC) addition->reaction quench 4. Aqueous Workup (Quench with aq. NH₄Cl) reaction->quench extraction 5. Extraction (Ethyl acetate) quench->extraction purification 6. Purification (Column chromatography) extraction->purification end End: Isolated Product purification->end

References

Application Notes and Protocols: Grignard Reaction with Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols for the chemoselective Grignard reaction with tert-butyl 4-formylbenzoate. This substrate is of particular interest in medicinal chemistry and drug development as it possesses two reactive carbonyl functionalities: a highly reactive aldehyde and a less reactive tert-butyl ester. The controlled addition of a Grignard reagent to the aldehyde allows for the synthesis of secondary alcohols while preserving the ester moiety, which can be a valuable protecting group or a site for further molecular elaboration.

The key to achieving this selectivity lies in the differential reactivity of the aldehyde and the ester groups. Aldehydes are inherently more electrophilic and less sterically hindered than esters, making them more susceptible to nucleophilic attack by Grignard reagents.[1] By carefully controlling the reaction conditions, particularly temperature, a high degree of chemoselectivity can be achieved. Low temperatures, typically -78 °C, are crucial to modulate the reactivity of the Grignard reagent and prevent side reactions, such as the addition to the ester group. The bulky tert-butyl group on the ester also contributes to this selectivity by sterically hindering the approach of the nucleophile.

This protocol will focus on the addition of methylmagnesium bromide to this compound as a representative example, yielding tert-butyl 4-(1-hydroxyethyl)benzoate. The principles and procedures outlined can be adapted for other Grignard reagents to generate a diverse library of substituted benzyl alcohol derivatives.

Reaction Scheme

Grignard Reaction with this compound cluster_product Product reactant1 This compound product Tert-butyl 4-(1-hydroxyalkyl)benzoate reactant1->product 1. reactant2 R-MgX (Grignard Reagent) reactant2->product solvent Anhydrous THF solvent->product 2. temperature Low Temperature (-78 °C) temperature->product workup Aqueous Work-up (e.g., sat. aq. NH4Cl) workup->product 3.

Caption: General scheme for the selective Grignard reaction.

Experimental Protocols

This section provides a detailed protocol for the selective Grignard reaction of methylmagnesium bromide with this compound.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Septa

  • Syringes and needles

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is flame-dried under a stream of argon or nitrogen to ensure anhydrous conditions.

    • The flask is allowed to cool to room temperature under an inert atmosphere.

    • This compound (1.0 eq) is dissolved in anhydrous THF (approximately 0.2 M concentration) and the solution is transferred to the reaction flask via a cannula or syringe.

  • Grignard Addition:

    • The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

    • Methylmagnesium bromide (1.1 eq) is added dropwise to the stirred solution of this compound over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • The reaction mixture is stirred at -78 °C for an additional 2 hours.

    • Reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) to confirm the consumption of the starting material.

  • Work-up:

    • The reaction is quenched at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • The cooling bath is removed, and the mixture is allowed to warm to room temperature.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure tert-butyl 4-(1-hydroxyethyl)benzoate.

Data Presentation

The following tables summarize typical, though hypothetical, quantitative data for the Grignard reaction with this compound. Actual results may vary depending on the specific Grignard reagent used and the precise reaction conditions.

Table 1: Reaction Parameters and Yields for the Synthesis of tert-butyl 4-(1-hydroxyalkyl)benzoates

Grignard Reagent (R-MgX)R GroupEquivalents of Grignard ReagentReaction Time (h)Isolated Yield (%)
CH₃MgBrMethyl1.1285-95
CH₃CH₂MgBrEthyl1.1280-90
PhMgBrPhenyl1.1375-85

Table 2: Spectroscopic Data for tert-butyl 4-(1-hydroxyethyl)benzoate

Spectroscopic TechniqueCharacteristic Data
¹H NMR (CDCl₃, 400 MHz)δ 7.95 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.4 Hz, 2H), 4.95 (q, J = 6.4 Hz, 1H), 2.10 (d, J = 4.0 Hz, 1H, -OH), 1.59 (s, 9H), 1.50 (d, J = 6.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 165.8, 149.5, 129.8, 129.5, 125.2, 81.1, 70.0, 28.3, 25.2
IR (thin film, cm⁻¹)3400 (br, O-H), 2978, 1715 (C=O, ester), 1610, 1280, 1110
MS (ESI)m/z 223.13 [M+H]⁺

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the reaction mechanism and the experimental workflow.

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation start This compound + R-MgX intermediate Magnesium Alkoxide Intermediate start->intermediate end Tert-butyl 4-(1-hydroxyalkyl)benzoate intermediate->end Aqueous Work-up (H+)

Caption: Simplified reaction mechanism.

experimental_workflow setup Reaction Setup (Anhydrous conditions, Inert atmosphere) cooling Cooling to -78 °C setup->cooling addition Slow addition of Grignard Reagent cooling->addition reaction Reaction at -78 °C for 2-3h addition->reaction quench Quenching with sat. aq. NH4Cl reaction->quench workup Aqueous Work-up and Extraction quench->workup purification Purification by Column Chromatography workup->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: Experimental workflow for the Grignard reaction.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving tert-butyl 4-formylbenzoate .

Troubleshooting Guides and FAQs

This section addresses specific challenges you may encounter when using this compound as a coupling partner in your Suzuki reactions. The presence of two electron-withdrawing groups (formyl and tert-butoxycarbonyl) on the aryl halide can significantly influence the reaction's outcome.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields with this substrate can often be attributed to several key factors related to its electronic properties and the general sensitivity of Suzuki couplings. A systematic check of the following is recommended:

  • Reagent Quality and Stability:

    • Palladium Catalyst/Ligand: Ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1]

    • Boronic Acid/Ester Stability: The boronic acid or ester coupling partner can be susceptible to degradation, particularly protodeboronation, where the boronic acid/ester group is replaced by a hydrogen atom.[1] This is especially true for boronic acids bearing electron-withdrawing groups.[2][3]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and appropriate for the reaction.

Q2: How do the electron-withdrawing formyl and tert-butoxycarbonyl groups on my aryl halide affect the Suzuki coupling reaction?

A2: Electron-withdrawing groups (EWGs) on the aryl halide partner have a significant, and sometimes complex, effect on the Suzuki reaction.

  • Oxidative Addition: Generally, EWGs on the aryl halide accelerate the oxidative addition step (the insertion of the palladium catalyst into the carbon-halogen bond), which is often the rate-determining step of the catalytic cycle.[4][5]

  • Transmetalation: However, with very strong EWGs, the rate-determining step can shift from oxidative addition to transmetalation.[2] This means that even if the first step is fast, the overall reaction may be slow.

  • Side Reactions: The aldehyde functionality can potentially coordinate to the palladium center, which might inhibit the catalyst. While this is more pronounced in nickel-catalyzed systems, it can still be a factor in palladium catalysis.[6][7]

Q3: I suspect protodeboronation of my boronic acid partner is a major issue. How can I minimize this side reaction?

A3: Protodeboronation is a common cause of low yields. Here are several strategies to mitigate it:

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[8]

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[9]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.

Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction.

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules. Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial.

  • Catalyst Choice: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reduction to the active Pd(0) species is efficient and that the reaction conditions do not favor homocoupling.

Q5: Could the aldehyde group in this compound be causing side reactions?

A5: Yes, the aldehyde group can be involved in side reactions, although it is generally tolerated in Suzuki couplings. Potential side reactions include:

  • Aldol Condensation: Under strongly basic conditions, self-condensation of the aldehyde can occur.

  • Reduction or Oxidation: Depending on the reaction conditions and impurities, the aldehyde could be reduced to an alcohol or oxidized to a carboxylic acid.

  • Decarbonylation: At high temperatures, decarbonylation of the aldehyde can occur, leading to the loss of the formyl group.

Careful selection of a milder base and maintaining moderate reaction temperatures can help minimize these side reactions.

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can affect the yield of a Suzuki coupling reaction. Note that these are illustrative examples based on model systems and the optimal conditions for your specific reaction with this compound may vary.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

Reaction Conditions: Phenylboronic acid (1.2 equiv), 4-bromotoluene (1.0 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O (10:1), 100°C, 12 h.

EntryBase (2.0 equiv)Yield (%)
1Na₂CO₃95
2K₂CO₃92
3K₃PO₄88
4Cs₂CO₃97
5Et₃N45

Data compiled from multiple sources for illustrative purposes.[8]

Table 2: Influence of Catalyst and Ligand on Yield

Reaction Conditions: 4-chloroacetophenone (1.0 equiv), phenylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Toluene, 100°C, 24 h.

EntryCatalyst (2 mol%)Ligand (4 mol%)Yield (%)
1Pd(OAc)₂PPh₃35
2Pd₂(dba)₃SPhos92
3Pd(PPh₃)₄-65
4PdCl₂(dppf)-85

Yields are illustrative and based on general observations for challenging couplings.[10]

Experimental Protocols

General Experimental Protocol for Suzuki Coupling with this compound

This protocol provides a starting point and will likely require optimization for your specific boronic acid partner.

Materials:

  • Tert-butyl 4-halobenzoate (where halo = Br or I) (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the tert-butyl 4-halobenzoate, arylboronic acid, base, palladium catalyst, and ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, degas the mixture by bubbling the inert gas through it for 15-20 minutes before addition.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

G reagents 1. Weigh Reactants (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup 2. Assemble in Flask under Inert Gas reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor workup 6. Aqueous Workup (Extraction) monitor->workup Reaction Complete purify 7. Purify (Column Chromatography) workup->purify product 8. Characterize Pure Product (NMR, MS) purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Dry/Degassed Solvent) start->check_conditions side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) start->side_reactions optimize_catalyst Screen Catalysts/Ligands (e.g., Buchwald ligands) check_reagents->optimize_catalyst optimize_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) check_conditions->optimize_base optimize_temp Vary Temperature/ Reaction Time check_conditions->optimize_temp side_reactions->optimize_base stable_boron Use More Stable Boron Reagent (Pinacol/MIDA ester) side_reactions->stable_boron

Caption: Decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Wittig Olefination of 4-(tert-Butoxycarbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Wittig Olefination of 4-(tert-Butoxycarbonyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific chemical transformation.

Troubleshooting Guides

This section addresses common issues encountered during the Wittig olefination of 4-(tert-Butoxycarbonyl)benzaldehyde, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete Ylide Formation: The base may be old, impure, or not strong enough to deprotonate the phosphonium salt effectively.- Use a freshly opened or properly stored strong base (e.g., n-BuLi, NaH, KOtBu).- Ensure anhydrous reaction conditions, as moisture will quench the strong base and the ylide.[1] - Consider using a different base or solvent system.
2. Aldehyde Impurity: The 4-(tert-Butoxycarbonyl)benzaldehyde may have oxidized to the corresponding carboxylic acid.- Check the purity of the aldehyde by NMR or TLC before use.- Purify the aldehyde by column chromatography if necessary.
3. Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and decompose before reacting with the aldehyde.- Generate the ylide in situ at a low temperature (e.g., -78 °C to 0 °C) and add the aldehyde solution to the pre-formed ylide.[1]
4. Steric Hindrance: While less of a concern with aldehydes, significant steric bulk on the ylide can hinder the reaction.[1]- If using a bulky ylide, consider increasing the reaction temperature or time.
Boc Deprotection 1. Strong Basic Conditions: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong bases, which can lead to its cleavage.- Use a milder base if possible, such as lithium hydroxide or an organic base like DBU.[2] - Minimize reaction time and temperature. - Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often employs milder basic conditions.[3][4][5][6][7]
2. Inappropriate Workup: Acidic workup conditions will cleave the Boc group.- Use a neutral or slightly basic aqueous workup (e.g., saturated ammonium chloride or sodium bicarbonate solution).
Cannizzaro Reaction Byproduct 1. Presence of Strong Base: 4-(tert-Butoxycarbonyl)benzaldehyde is a non-enolizable aldehyde and can undergo the Cannizzaro reaction in the presence of a strong base, yielding the corresponding alcohol and carboxylic acid.- Add the aldehyde slowly to the ylide solution to maintain a low concentration of free aldehyde in the presence of the base.- Use a base that is strong enough to form the ylide but not so strong as to promote the Cannizzaro reaction significantly.
Mixture of E/Z Isomers 1. Ylide Type: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.- For predominantly (E)-alkenes, use a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane). The reaction can be run at room temperature or with gentle heating to favor the thermodynamically more stable E-isomer.[8][9] - For predominantly (Z)-alkenes, use a non-stabilized ylide (e.g., methyltriphenylphosphonium bromide) under salt-free conditions and at low temperatures to favor the kinetically controlled Z-isomer.[8][9]
2. Reaction Conditions: The presence of lithium salts can affect the stereoselectivity, often leading to a higher proportion of the E-isomer.[1]- To favor the Z-isomer with non-stabilized ylides, use sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) in a non-polar, aprotic solvent like THF.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) 1. Similar Polarity: TPPO has a polarity similar to many olefination products, making its removal by standard chromatography challenging.- Crystallization: If the product is a solid, recrystallization can be an effective method for purification.[7] - Chromatography: Careful column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the product from TPPO. - Alternative Reactions: The Horner-Wadsworth-Emmons reaction generates a water-soluble phosphate byproduct that is easily removed during aqueous workup.[3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using a strong base like n-BuLi or NaH?

A1: Besides the desired Wittig reaction, the most common side reactions are the deprotection of the Boc group and the Cannizzaro reaction. The Boc group is labile to strong bases, leading to the formation of 4-hydroxybenzaldehyde, which can then react with the ylide. The Cannizzaro reaction is a disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid, which can occur in the presence of a strong base.

Q2: How can I improve the E-selectivity of the reaction?

A2: To favor the formation of the (E)-alkene, you should use a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane. These ylides are less reactive, and the reaction intermediates have a greater tendency to equilibrate to the thermodynamically more stable trans-oxaphosphetane, which leads to the (E)-alkene.[8][9] Running the reaction at room temperature or with gentle heating can also promote the formation of the E-isomer. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent method for obtaining (E)-alkenes with high stereoselectivity.[3][4][5][6][7]

Q3: How can I improve the Z-selectivity of the reaction?

A3: To obtain the (Z)-alkene as the major product, a non-stabilized ylide, such as methyltriphenylphosphonium bromide, should be used under salt-free conditions. The reaction should be carried out at low temperatures (e.g., -78 °C) to favor the kinetically controlled formation of the cis-oxaphosphetane, which then decomposes to the (Z)-alkene.[8][9] The use of sodium or potassium-based bases is generally preferred over lithium-based ones for higher Z-selectivity.

Q4: Is the Boc group stable under typical Wittig conditions?

A4: The stability of the Boc group is highly dependent on the reaction conditions, particularly the strength of the base and the temperature. While it can tolerate milder bases, strong bases like n-butyllithium or sodium hydride, especially at elevated temperatures, can lead to partial or complete deprotection. It is crucial to carefully control the reaction conditions to preserve the Boc group.

Q5: What is the best way to remove the triphenylphosphine oxide (TPPO) byproduct?

A5: The removal of TPPO can be challenging due to its physical properties. If your product is a solid, recrystallization is often the most effective method. For liquid products, careful column chromatography is typically required. To avoid this issue altogether, consider using the Horner-Wadsworth-Emmons (HWE) reaction, as the phosphate byproduct is water-soluble and easily removed by an aqueous workup.[3][4][5][6][7]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-((E)-2-ethoxy-2-oxoethyl)phenyl carbonate (with a Stabilized Ylide)

This protocol is adapted from a standard procedure for the Wittig reaction with stabilized ylides.[10][11]

Reaction Scheme:

O=C(OC(C)(C)C)OC1=CC=C(C=O)C=C1 + (C6H5)3P=CH2 -> O=C(OC(C)(C)C)OC1=CC=C(C=C)C=C1 + (C6H5)3P=O

Caption: Troubleshooting workflow for the Wittig olefination.

Side_Reactions cluster_desired Desired Reaction cluster_side Potential Side Reactions aldehyde 4-(tert-Butoxycarbonyl)benzaldehyde wittig Wittig Olefination aldehyde->wittig deprotection Boc Deprotection aldehyde->deprotection cannizzaro Cannizzaro Reaction aldehyde->cannizzaro ylide Phosphonium Ylide ylide->wittig base Strong Base base->ylide generates base->deprotection base->cannizzaro product Alkene Product wittig->product tppo Triphenylphosphine Oxide wittig->tppo deprotected_aldehyde 4-Hydroxybenzaldehyde deprotection->deprotected_aldehyde cannizzaro_products Alcohol + Carboxylic Acid cannizzaro->cannizzaro_products

References

Preventing byproduct formation in reactions with Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Tert-butyl 4-formylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the formation of byproducts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound starting material?

A1: Common impurities can include 4-formylbenzoic acid, arising from incomplete esterification, and residual solvents from the manufacturing process. The presence of the free acid can interfere with subsequent reactions, particularly those sensitive to acidic conditions.

Q2: My reaction with this compound is sluggish or incomplete. What could be the cause?

A2: Incomplete reactions can be due to several factors. Ensure your starting material is pure and dry. The aldehyde functionality is susceptible to oxidation to a carboxylic acid, which may inhibit the desired reaction. Additionally, verify the quality and stoichiometry of your other reagents and ensure optimal reaction conditions (temperature, concentration, reaction time). Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: I am observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What is it likely to be and how can I remove it?

A3: A common polar byproduct is 4-(tert-butoxycarbonyl)benzoic acid, formed by the oxidation of the aldehyde group of this compound. This can be particularly problematic in reactions run in the presence of air or oxidizing agents. To remove this acidic impurity, a basic wash of the organic reaction mixture with a mild base like sodium bicarbonate solution is often effective.

Q4: Can I use standard purification techniques like column chromatography for products derived from this compound?

A4: Yes, silica gel column chromatography is a common and effective method for purifying products from reactions with this compound. The choice of eluent system will depend on the polarity of your product and any byproducts. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often successful.

Troubleshooting Guides

This section provides troubleshooting for specific reaction types where this compound is a common starting material.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig and HWE reactions are powerful methods for alkene synthesis from aldehydes. However, several byproducts can arise.

Problem: Formation of 4-(tert-butoxycarbonyl)benzoic acid.

  • Cause: Oxidation of the starting aldehyde. This can happen if the starting material has degraded or if the reaction is exposed to air for prolonged periods, especially at elevated temperatures.

  • Prevention:

    • Use high-purity this compound.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Degas solvents before use.

  • Troubleshooting:

    • After the reaction, quench and perform a workup that includes a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct.

Problem: Presence of triphenylphosphine oxide (from Wittig) or dialkyl phosphate (from HWE).

  • Cause: These are inherent byproducts of the respective reactions. Triphenylphosphine oxide can be particularly challenging to remove due to its polarity and crystallinity.

  • Prevention (Minimization):

    • For HWE reactions, the dialkyl phosphate byproduct is generally water-soluble and easily removed during an aqueous workup.[1]

  • Troubleshooting:

    • Triphenylphosphine oxide removal:

      • Crystallization: In many cases, the desired product can be crystallized from a suitable solvent system, leaving the triphenylphosphine oxide in the mother liquor.

      • Column Chromatography: Careful column chromatography can separate the product from triphenylphosphine oxide.

      • Precipitation: In some cases, adding a non-polar solvent like hexane or pentane can cause the triphenylphosphine oxide to precipitate, allowing it to be filtered off.

Problem: Low yield of the desired alkene.

  • Cause:

    • Steric Hindrance: The tert-butyl group can impart some steric bulk, which might slightly hinder the reaction compared to a methyl ester.

    • Base Incompatibility: The choice of base is crucial. Strong bases can potentially react with the ester group, although the tert-butyl ester is generally more robust than methyl or ethyl esters.

    • Ylide Instability: The phosphonium ylide may not be stable under the reaction conditions.

  • Prevention & Troubleshooting:

    • Optimize Base and Solvent: Screen different bases (e.g., n-BuLi, NaH, KOtBu) and solvents to find the optimal conditions.

    • Reaction Temperature: Control the temperature carefully, especially during ylide formation and the subsequent reaction with the aldehyde.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition of the product.

While specific data for this compound is limited in readily available literature, the following table illustrates the effect of reaction conditions on a similar Wittig reaction, providing a general guideline for optimization.

EntryPhosphonium SaltBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyltriphenylphosphonium bromideKOtBuTHF0 to rt12~70-80
2Benzyltriphenylphosphonium bromiden-BuLiTHF-78 to rt12~80-90
3(Methoxymethyl)triphenylphosphonium chlorideNaHTHF0 to rt12~60-70

Data is representative of typical Wittig reactions and should be used as a starting point for optimization.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds.

Problem: Formation of 4-(tert-butoxycarbonyl)benzyl alcohol.

  • Cause: Reduction of the aldehyde starting material by the reducing agent before it can react with the amine to form the imine/iminium ion. This is more likely with strong reducing agents like sodium borohydride if the imine formation is slow.

  • Prevention:

    • Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride (STAB), which is known to selectively reduce iminiums in the presence of aldehydes.[2]

    • Pre-form the imine before adding the reducing agent. This can be done by stirring the aldehyde and amine together for a period, often with a dehydrating agent.

  • Troubleshooting:

    • Purification by column chromatography can separate the desired amine from the alcohol byproduct.

Problem: Formation of dialkylated amine byproduct.

  • Cause: The secondary amine product can react further with another molecule of the aldehyde to form a tertiary amine.

  • Prevention:

    • Use an excess of the primary amine to favor the formation of the secondary amine.

    • Add the aldehyde slowly to the reaction mixture containing the amine and the reducing agent.

  • Troubleshooting:

    • Column chromatography can often separate the secondary and tertiary amine products.

Problem: Low Conversion/No Reaction.

  • Cause:

    • Steric Hindrance: A bulky amine can hinder the initial nucleophilic attack on the aldehyde.

    • pH of the reaction: Imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6) which activate the aldehyde but do not fully protonate the amine, rendering it non-nucleophilic.

  • Prevention & Troubleshooting:

    • Add a catalytic amount of a mild acid like acetic acid to facilitate imine formation.

    • For sterically hindered amines, longer reaction times or higher temperatures may be necessary.

EntryAmineReducing AgentAdditiveSolventTemperature (°C)Yield (%)
1BenzylamineNaBH(OAc)₃Acetic AcidDichloromethanert>90
2AnilineNaBH₃CNAcetic AcidMethanolrt~85
3CyclohexylamineH₂/Pd-C-Ethanolrt>95

Yields are typical for reductive amination reactions and serve as a guide.

Experimental Protocols

General Protocol for a Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the olefination of this compound using a phosphonate reagent.

  • Reagents and Equipment:

    • Triethyl phosphonoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • This compound

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup (nitrogen or argon)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents). b. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of triethyl phosphonoacetate (1.05 equivalents) in anhydrous THF to the sodium hydride suspension. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. e. Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. f. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting aldehyde. g. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. h. Extract the aqueous layer with ethyl acetate (3x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Byproduct Analysis cluster_solutions Solution Implementation Start Reaction Complete (TLC/LC-MS Analysis) Byproduct Byproduct(s) Detected? Start->Byproduct Polarity Determine Polarity (vs. Product) Byproduct->Polarity Yes No_Byproduct No Significant Byproducts Byproduct->No_Byproduct No Structure Identify Structure (NMR, MS) Polarity->Structure Purification Modify Purification (e.g., Acid/Base Wash, Recrystallization, Chromatography) Structure->Purification Prevention Modify Reaction Conditions (e.g., Inert Atmosphere, Different Reagents, Temperature Control) Structure->Prevention End Pure Product Purification->End Prevention->End Re-run Reaction No_Byproduct->End

Caption: A logical workflow for identifying and addressing byproduct formation in chemical reactions.

Experimental Workflow for a Generic Wittig Reaction

Wittig_Workflow Ylide_Prep Ylide Preparation (Phosphonium Salt + Base in THF) Aldehyde_Add Addition of This compound (in THF at 0°C to rt) Ylide_Prep->Aldehyde_Add Reaction_Mon Reaction Monitoring (TLC) Aldehyde_Add->Reaction_Mon Workup Aqueous Workup (Quench, Extract, Dry) Reaction_Mon->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Alkene Product Purification->Product

Caption: A typical experimental workflow for a Wittig reaction involving this compound.

References

Stability of Tert-butyl 4-formylbenzoate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Tert-butyl 4-formylbenzoate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the tert-butyl ester group in this compound?

The tert-butyl ester protecting group is known for its distinct stability profile. It is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions.[1][2] This characteristic allows for its selective removal in the presence of other functional groups that are sensitive to base or nucleophiles.[1]

Q2: Under what specific acidic conditions will the tert-butyl ester cleave?

The tert-butyl ester of this compound is susceptible to cleavage by strong acids. Common reagents for this deprotection include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), and hydrogen chloride (HCl) in an organic solvent such as dioxane.[1]

Q3: How stable is this compound to basic conditions?

Tert-butyl esters are generally considered stable to a wide range of basic and nucleophilic conditions.[1] However, under harsh basic conditions, hydrolysis can occur. It is important to consider the potential for side reactions involving the aldehyde group under strongly basic conditions.

Q4: Can the aldehyde group of this compound react under acidic or basic conditions?

Yes, the aldehyde group can undergo side reactions. Under strongly basic conditions, non-enolizable aldehydes like this compound can undergo the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid.[3] In acidic conditions, the aldehyde is generally more stable, but prolonged exposure to strong acids, especially at elevated temperatures, could lead to undesired reactions.[3]

Troubleshooting Guides

Issue 1: Unexpected Cleavage of the Tert-butyl Ester

Symptom: Analysis of your reaction mixture (e.g., by TLC, LC-MS, or NMR) shows the presence of 4-formylbenzoic acid, indicating cleavage of the tert-butyl ester, in a reaction that was intended to be performed under neutral or basic conditions.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Acidic Contaminants: Trace amounts of acid in your reagents or solvents.Ensure all reagents and solvents are purified and free of acidic impurities. If necessary, wash organic solvents with a mild aqueous base (e.g., saturated sodium bicarbonate solution), dry, and distill.
Lewis Acid Catalysis: Certain metal ions can act as Lewis acids and catalyze the cleavage of the tert-butyl ester.If your reaction involves metal reagents, consider the possibility of Lewis acidity. Chelating agents may be added in some cases, or a different reagent may be necessary.
Elevated Temperatures: Prolonged heating, even under nominally neutral or mildly basic conditions, can sometimes lead to ester cleavage.If possible, run the reaction at a lower temperature for a longer period. Monitor the reaction progress carefully to minimize degradation.
Issue 2: Aldehyde Group Instability

Symptom: Formation of byproducts such as 4-(hydroxymethyl)benzoic acid or 4-carboxybenzaldehyde is observed.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Cannizzaro Reaction: Occurs under strongly basic conditions.Avoid using strong bases (e.g., high concentrations of NaOH or KOH). If basic conditions are required, consider using milder bases like potassium carbonate or triethylamine. Running the reaction at a lower temperature can also help to minimize this side reaction.[3]
Oxidation of the Aldehyde: The aldehyde group can be sensitive to oxidation, especially in the presence of air and certain metal ions.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents to remove peroxides.

Quantitative Stability Data

Table 1: Estimated Hydrolysis Rate Constants of a Tert-butyl Ester at 22°C [4]

pHPredominant MechanismSecond-Order Rate Constant (k)Half-life (t½)
2Acid-Catalyzed (AAC2)2.7 x 10⁻³ M⁻¹s⁻¹~6 hours (at 4°C)
5-7Neutral1.0 x 10⁻⁶ s⁻¹ (pseudo-first order)~8 days
11Base-Catalyzed (BAC2)1.7 M⁻¹s⁻¹~8 minutes

Table 2: Estimated Activation Energies for Hydrolysis of a Tert-butyl Ester [4]

Hydrolysis PathwayActivation Energy (Ea)
Acid-Catalyzed59 ± 4 kJ/mol
Neutral78 ± 5 kJ/mol
Base-Catalyzed88 ± 11 kJ/mol

Experimental Protocols

Protocol for Assessing Stability of this compound

This protocol outlines a general method for determining the stability of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., phosphate, acetate, or borate buffers)

  • Acetonitrile or other suitable organic co-solvent

  • Constant temperature bath or incubator

  • HPLC or LC-MS system for analysis

  • Quenching solution (e.g., a buffer to neutralize the reaction)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile.

  • Reaction Setup: In a series of vials, add the appropriate buffer solution. Add a small, known volume of the this compound stock solution to each vial to initiate the reaction. The final concentration should be suitable for your analytical method.

  • Incubation: Place the vials in a constant temperature bath set to the desired temperature.

  • Sampling: At predetermined time points, withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to stop the degradation.

  • Analysis: Analyze the quenched samples by a validated HPLC or LC-MS method to determine the concentration of remaining this compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.

Visualizations

Stability_Troubleshooting cluster_symptom Symptom cluster_ester_cleavage Ester Cleavage cluster_aldehyde_reaction Aldehyde Reaction cluster_solutions Potential Solutions Symptom Unexpected Product Formation Ester_Cleavage 4-Formylbenzoic Acid Detected Symptom->Ester_Cleavage Aldehyde_Reaction Byproducts Observed (e.g., alcohol, carboxylic acid) Symptom->Aldehyde_Reaction Acid_Contamination Acid_Contamination Ester_Cleavage->Acid_Contamination Possible Cause Lewis_Acid Lewis_Acid Ester_Cleavage->Lewis_Acid Possible Cause High_Temp High_Temp Ester_Cleavage->High_Temp Possible Cause Purify_Reagents Purify Reagents & Solvents Acid_Contamination->Purify_Reagents Lewis_Acid->Purify_Reagents Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Cannizzaro Cannizzaro Aldehyde_Reaction->Cannizzaro Possible Cause Oxidation Oxidation Aldehyde_Reaction->Oxidation Possible Cause Cannizzaro->Lower_Temp Milder_Base Use Milder Base Cannizzaro->Milder_Base Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere

Caption: Troubleshooting workflow for stability issues.

Deprotection_Strategy Start This compound Acid Acidic Conditions (e.g., TFA, HCl) Start->Acid Treatment Base Basic Conditions (e.g., K2CO3, Et3N) Start->Base Treatment Neutral Neutral Conditions Start->Neutral Treatment Cleavage Cleavage to 4-Formylbenzoic Acid Acid->Cleavage Result Stable Ester Group Stable Base->Stable Result Stable_Neutral Ester Group Stable Neutral->Stable_Neutral Result

Caption: Stability of the tert-butyl ester under different conditions.

References

Technical Support Center: Solid-Phase Synthesis Using Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase synthesis utilizing the Tert-butyl 4-formylbenzoate linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its primary application in solid-phase synthesis?

The this compound linker is a versatile tool used in solid-phase organic synthesis (SPOS). Its primary function is to immobilize primary amines onto a solid support through a reductive amination reaction. The tert-butyl ester group allows for cleavage of the final product from the resin under acidic conditions, typically using trifluoroacetic acid (TFA). This linker is particularly useful for the synthesis of libraries of substituted secondary amines and other molecules where a primary amine is a key building block.

Q2: What type of resin is compatible with this linker?

This linker is typically coupled to an amine-functionalized solid support, with aminomethylated polystyrene resin being a common choice. The free amino group on the resin reacts with the carboxylic acid of the linker to form a stable amide bond.

Q3: How is the first building block attached to the resin-bound linker?

The first building block, which must contain a primary amine, is attached to the aldehyde functionality of the linker via a reductive amination reaction. This process involves the formation of an imine intermediate, which is then reduced to a stable secondary amine linkage.

Q4: What are the typical cleavage conditions to release the final product from the resin?

The final product is typically cleaved from the resin using a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). The concentration of TFA can vary, but a common starting point is 95% TFA. Scavengers are often added to the cleavage cocktail to prevent side reactions.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the solid-phase synthesis workflow using the this compound linker.

Problem 1: Low Loading of the Linker onto the Aminomethyl Resin

Q: I am experiencing low or no coupling of the this compound to my aminomethyl resin. What are the possible causes and solutions?

A: Low linker loading can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Resin Swelling: Ensure the aminomethyl resin is adequately swollen in a suitable solvent (e.g., DMF or DCM) before the coupling reaction. Inadequate swelling limits the accessibility of the amino groups.

  • Inefficient Coupling Reagents: The choice and quality of coupling reagents are critical.

    • Use a reliable carbodiimide-based coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) in combination with an activating agent like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.

    • Ensure your coupling reagents are fresh and have been stored under appropriate conditions to prevent degradation.

  • Reaction Conditions:

    • The reaction should be performed in an anhydrous solvent like DMF or DCM.

    • The reaction may be slow; allow sufficient reaction time (typically 2-4 hours, but can be extended to overnight).

    • Use a base such as N,N-diisopropylethylamine (DIPEA) to neutralize any salts and facilitate the reaction.

  • Monitoring the Reaction: Use a colorimetric test, such as the Kaiser test, to check for the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates successful and complete coupling. If the test is positive (blue beads), the coupling reaction is incomplete and should be repeated.

Problem 2: Inefficient Reductive Amination of the First Building Block

Q: My reductive amination reaction is resulting in a low yield of the desired secondary amine on the solid support. How can I improve this?

A: Low yields in solid-phase reductive amination can stem from issues with imine formation or the reduction step.

  • Inefficient Imine Formation:

    • Solvent: Perform the imine formation in a solvent that facilitates dehydration, such as DMF or a mixture of DCM/MeOH.

    • Catalyst: The addition of a mild acid catalyst, such as acetic acid, can promote imine formation. However, be cautious as strong acidic conditions can protonate the primary amine, rendering it non-nucleophilic.

    • Reaction Time: Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by taking a small aliquot of the resin, cleaving the product, and analyzing by LC-MS.

  • Choice and Activity of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a common and cost-effective reducing agent. However, it can also reduce the starting aldehyde. Therefore, it is crucial to allow for complete imine formation before its addition.[3]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for imines over aldehydes and can be present from the start of the reaction (one-pot method).[3]

    • Sodium Triacetoxyborohydride (STAB): Another selective reducing agent for imines.

    • Reagent Activity: Ensure your reducing agent is fresh and has been stored in a desiccator to prevent deactivation by moisture.

  • Steric Hindrance: If either the primary amine or the benzaldehyde on the linker is sterically hindered, the reaction may be slow. In such cases, increasing the reaction temperature or using a more potent reducing agent might be necessary.

Problem 3: Side Reactions During Reductive Amination

Q: I am observing side products in my final cleaved material. What are the common side reactions and how can I minimize them?

A: The most common side reaction is the reduction of the starting aldehyde to the corresponding alcohol.

  • Aldehyde Reduction: This occurs when the reducing agent is not selective for the imine or is added before complete imine formation.

    • Solution: Use a more selective reducing agent like NaBH₃CN or STAB. If using NaBH₄, ensure imine formation is complete before its addition.

  • Over-alkylation: While less common in solid-phase synthesis due to pseudo-dilution, it is a possibility.

    • Solution: Use a moderate excess of the primary amine to favor the formation of the secondary amine.

Problem 4: Incomplete Cleavage or Product Degradation During Cleavage

Q: The cleavage of my final product from the resin is incomplete, or I am observing degradation of my product. What should I do?

A: Cleavage issues often relate to the cleavage cocktail composition and reaction conditions.

  • Incomplete Cleavage:

    • TFA Concentration: For the tert-butyl ester linkage, a high concentration of TFA (typically 95%) is required for efficient cleavage.[1] Lower concentrations may lead to incomplete cleavage.

    • Reaction Time: Ensure a sufficient cleavage time, typically 2-3 hours at room temperature.

  • Product Degradation and Side Reactions:

    • Carbocation Scavengers: During TFA cleavage, reactive carbocations (e.g., tert-butyl cations) are generated, which can alkylate sensitive residues in your product. The use of scavengers is crucial to trap these reactive species.[4]

    • Common Scavengers: A standard scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5] For molecules containing sensitive functionalities, other scavengers like 1,2-ethanedithiol (EDT) or thioanisole might be necessary.[4][6]

    • Benzoate-Related Side Reactions: While less common, cleavage of the linker itself could potentially lead to side products. Using a well-established scavenger cocktail should minimize these risks.

Experimental Protocols

Protocol 1: Coupling of this compound to Aminomethyl Polystyrene Resin
  • Resin Swelling: Swell aminomethyl polystyrene resin (1 g, e.g., 1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a reaction vessel.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of anhydrous DMF.

    • Drain the DMF from the swollen resin.

    • Add the pre-activated linker solution to the resin.

    • Add DIPEA (6 eq.) to the reaction mixture.

    • Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) confirms the completion of the coupling. If the test is positive, repeat the coupling step.

  • Drying: Dry the resin under vacuum.

Protocol 2: Reductive Amination of a Primary Amine
  • Resin Swelling: Swell the this compound functionalized resin (1 eq.) in a 1% acetic acid solution in DMF for 30 minutes.

  • Imine Formation:

    • Add the primary amine (5-10 eq.) to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Reduction:

    • In a separate vial, dissolve NaBH₄ (10 eq.) in a 3:1 mixture of DCM/MeOH.

    • Add the NaBH₄ solution to the resin mixture.

    • Agitate at room temperature for 30-60 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Product
  • Resin Swelling: Swell the dried resin with the final product in DCM for 30 minutes.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS.

  • Cleavage Reaction:

    • Drain the DCM from the resin.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude product by adding it dropwise to cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the crude product with cold diethyl ether and dry under vacuum.

Data Presentation

The following tables provide representative data for yields and purity obtained in solid-phase synthesis using aldehyde-functionalized resins and reductive amination. Note that specific yields will vary depending on the substrates used.

Table 1: Optimization of Reductive Amination of Benzaldehyde with Aniline

EntryNaBH₄ (mmol)DOWEX®50WX8 (g)Solvent (3 mL)Time (min)Yield (%)
110.5THF2093
210.5CH₃CN4585
310.5EtOH6070
410.5CH₃OH6065
510.5CH₂Cl₂9050
610.5Et₂O12040
70.50.5THF3080
810.2THF4075
910THF18010

Data adapted from a study on reductive amination in solution, providing insights into reaction optimization.[7]

Visualizations

Workflow for Solid-Phase Synthesis using this compound

G cluster_0 Resin Functionalization cluster_1 Synthesis cluster_2 Cleavage Resin Aminomethyl Polystyrene Resin Coupling Coupling (DIC, HOBt, DIPEA) Resin->Coupling Linker Tert-butyl 4-formylbenzoate Linker->Coupling FunctionalizedResin Linker-Functionalized Resin Coupling->FunctionalizedResin ReductiveAmination Reductive Amination (e.g., NaBH4) FunctionalizedResin->ReductiveAmination PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->ReductiveAmination ProductOnResin Product on Resin ReductiveAmination->ProductOnResin Cleavage Cleavage (TFA, Scavengers) ProductOnResin->Cleavage FinalProduct Final Product (Secondary Amine) Cleavage->FinalProduct

Caption: Workflow of solid-phase synthesis using this compound linker.

Troubleshooting Logic for Low Reductive Amination Yield

G Start Low Yield in Reductive Amination CheckImine Check Imine Formation (LC-MS after test cleavage) Start->CheckImine ImineOK Imine Formation OK? CheckImine->ImineOK CheckReducer Check Reducing Agent (Freshness, Storage) ImineOK->CheckReducer Yes ImproveImine Improve Imine Formation (Add mild acid, change solvent) ImineOK->ImproveImine No ReducerOK Reducing Agent OK? CheckReducer->ReducerOK ReducerOK->CheckReducer No OptimizeConditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) ReducerOK->OptimizeConditions Yes

Caption: Decision tree for troubleshooting low yields in reductive amination.

References

Technical Support Center: Stereoselective Reactions with Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stereoselective reactions involving tert-butyl 4-formylbenzoate.

Troubleshooting Guides

This section offers a systematic approach to resolving common issues encountered during efforts to improve the stereoselectivity of reactions with this compound.

Guide 1: Low Enantioselectivity in Asymmetric Nucleophilic Additions

Problem: You are observing low or inconsistent enantiomeric excess (e.e.) in the asymmetric addition of nucleophiles (e.g., organozincs, Grignard reagents, etc.) to this compound.

Troubleshooting Workflow:

G start Low or Inconsistent e.e. catalyst Catalyst Integrity start->catalyst reagents Reagent & Substrate Purity start->reagents conditions Reaction Conditions start->conditions analysis Analytical Method start->analysis catalyst_check1 catalyst_check1 catalyst->catalyst_check1 Check catalyst loading catalyst_check2 catalyst_check2 catalyst->catalyst_check2 Verify ligand purity and chirality catalyst_check3 catalyst_check3 catalyst->catalyst_check3 Ensure proper catalyst activation/preparation reagent_check1 reagent_check1 reagents->reagent_check1 Purify this compound reagent_check2 reagent_check2 reagents->reagent_check2 Use freshly prepared/titrated nucleophile reagent_check3 reagent_check3 reagents->reagent_check3 Ensure anhydrous solvents condition_check1 condition_check1 conditions->condition_check1 Optimize temperature condition_check2 condition_check2 conditions->condition_check2 Screen different solvents condition_check3 condition_check3 conditions->condition_check3 Check for air/moisture leaks analysis_check1 analysis_check1 analysis->analysis_check1 Validate chiral HPLC/GC method end High & Reproducible e.e. catalyst_check3->end reagent_check3->end condition_check3->end analysis_check1->end

Caption: Troubleshooting workflow for low enantioselectivity.

Q&A Troubleshooting:

  • Q1: My enantiomeric excess (e.e.) is significantly lower than reported for similar aromatic aldehydes. What's the first thing to check?

    • A1: First, rigorously verify your analytical method (e.g., chiral HPLC or GC). Inaccurate integration of peaks or poor separation of enantiomers can lead to misleading e.e. values. Ensure your column and mobile phase are appropriate for the product.

  • Q2: I've confirmed my analytical method is accurate, but the e.e. is still low. What should I investigate next?

    • A2: Scrutinize the purity of your starting materials. Impurities in this compound or the nucleophilic reagent can interfere with the chiral catalyst. Additionally, the quality of the chiral ligand and the metal precursor for in-situ prepared catalysts is critical.[1] Even minor enantiomeric impurities in the ligand can drastically reduce the product's e.e.

  • Q3: My reagents and catalyst are of high purity, but I'm still facing issues. Could the reaction conditions be the problem?

    • A3: Absolutely. Stereoselective reactions are often highly sensitive to reaction conditions.[2] Temperature is a critical factor; lowering the temperature can often improve enantioselectivity by favoring the transition state leading to the major enantiomer. The choice of solvent can also have a profound effect on the catalyst's conformation and reactivity.

Guide 2: Poor Diastereoselectivity in Reactions with Chiral Auxiliaries

Problem: When using a chiral auxiliary attached to the nucleophile or the aldehyde, you are observing a low diastereomeric ratio (d.r.).

Troubleshooting Workflow:

G start Low Diastereomeric Ratio (d.r.) auxiliary Chiral Auxiliary start->auxiliary lewis_acid Lewis Acid/Chelating Agent start->lewis_acid conditions Reaction Conditions start->conditions aux_check1 aux_check1 auxiliary->aux_check1 Verify auxiliary purity aux_check2 aux_check2 auxiliary->aux_check2 Consider steric bulk of auxiliary la_check1 la_check1 lewis_acid->la_check1 Screen different Lewis acids (e.g., TiCl4, SnCl4) la_check2 la_check2 lewis_acid->la_check2 Optimize stoichiometry of Lewis acid cond_check1 cond_check1 conditions->cond_check1 Lower reaction temperature cond_check2 cond_check2 conditions->cond_check2 Vary solvent polarity end High Diastereomeric Ratio aux_check2->end la_check2->end cond_check2->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Q&A Troubleshooting:

  • Q1: I'm using a well-known chiral auxiliary, but the diastereoselectivity is poor. Why might this be?

    • A1: The effectiveness of a chiral auxiliary can be highly substrate-dependent. The electronic nature of the p-tert-butyl ester group on the benzaldehyde may influence the preferred conformation of the transition state. Also, ensure the chiral auxiliary is enantiomerically pure.

  • Q2: How can I improve the diastereoselectivity?

    • A2: The addition of a Lewis acid can enhance diastereoselectivity by promoting a more organized, chelated transition state. Experiment with different Lewis acids and optimize their stoichiometry. Lowering the reaction temperature is also a standard strategy to improve diastereoselectivity.

Frequently Asked Questions (FAQs)

  • Q1: Which types of stereoselective reactions are commonly performed with this compound?

    • A1: this compound, as an aromatic aldehyde, is a suitable substrate for a variety of stereoselective reactions, including:

      • Asymmetric nucleophilic additions: This includes the addition of organozinc reagents, Grignard reagents, and other organometallics in the presence of chiral ligands or catalysts to produce chiral secondary alcohols.[1][3]

      • Asymmetric reductions: The aldehyde can be reduced to a chiral alcohol using chiral reducing agents or catalytic asymmetric hydrogenation.

      • Asymmetric allylations: The addition of allylmetal reagents in the presence of chiral catalysts can generate homoallylic alcohols with high enantioselectivity.

      • Stereoselective Wittig-type reactions: While the classic Wittig reaction is often not highly stereoselective for E/Z isomers with stabilized ylides, variations like the Horner-Wadsworth-Emmons reaction can offer greater control.[4]

  • Q2: How does the tert-butyl ester group influence stereoselectivity?

    • A2: The tert-butyl ester is an electron-withdrawing group, which can enhance the electrophilicity of the aldehyde carbonyl. This can lead to faster reaction rates. Its steric bulk is generally far from the reaction center and is less likely to have a direct steric influence on the approaching nucleophile compared to ortho substituents.

  • Q3: What are some recommended chiral catalysts for asymmetric additions to this compound?

    • A3: Based on literature for similar aromatic aldehydes, promising catalyst systems include:

      • For organozinc additions: Chiral amino alcohols and BINOL derivatives are effective.[1][3]

      • For reductions: Ruthenium-based catalysts with chiral phosphine ligands (e.g., BINAP) are commonly used for asymmetric hydrogenation.

      • Organocatalysts: Chiral prolinol ethers can be effective for certain transformations like cascade reactions.[5]

Data Presentation

Table 1: Asymmetric Diethylzinc Addition to this compound with Chiral Ligands
EntryChiral LigandSolventTemp (°C)Yield (%)e.e. (%)
1(1R,2S)-(-)-N,N-DibutylnorephedrineToluene09295 (R)
2(1R,2S)-(-)-N,N-DibutylnorephedrineTHF08889 (R)
3(S)-BINOLToluene-208591 (S)
4(S)-BINOLToluene259575 (S)

Note: Data are representative examples based on typical results for aromatic aldehydes and may require optimization for this specific substrate.

Table 2: Asymmetric Transfer Hydrogenation of this compound
EntryCatalyst PrecursorChiral LigandH-SourceBaseYield (%)e.e. (%)
1[RuCl₂(p-cymene)]₂(R,R)-TsDPENHCOOH/NEt₃NEt₃9897 (R)
2[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃NEt₃9796 (S)
3[RuCl₂(p-cymene)]₂(R,R)-TsDPENi-PrOHKOtBu9192 (R)

Note: Data are representative examples based on established protocols and may require optimization.

Experimental Protocols

Protocol 1: Asymmetric Diethylzinc Addition Catalyzed by (1R,2S)-(-)-N,N-Dibutylnorephedrine

Objective: To synthesize enantiomerically enriched tert-butyl 4-(1-hydroxypropyl)benzoate.

Materials:

  • This compound (1.0 mmol, 192.2 mg)

  • (1R,2S)-(-)-N,N-Dibutylnorephedrine (0.05 mmol, 14.6 mg)

  • Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol)

  • Anhydrous Toluene (5 mL)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (1R,2S)-(-)-N,N-Dibutylnorephedrine (14.6 mg, 0.05 mmol) and anhydrous toluene (2 mL).

  • Cool the solution to 0 °C and slowly add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol). Stir the mixture at 0 °C for 30 minutes.

  • In a separate flame-dried Schlenk flask, dissolve this compound (192.2 mg, 1.0 mmol) in anhydrous toluene (3 mL).

  • Slowly add the solution of this compound to the catalyst-diethylzinc mixture at 0 °C over 10 minutes.

  • Stir the reaction mixture at 0 °C for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation using a Ru-(R,R)-TsDPEN Catalyst

Objective: To synthesize enantiomerically enriched tert-butyl 4-(hydroxymethyl)benzoate.

Materials:

  • This compound (1.0 mmol, 192.2 mg)

  • [RuCl₂(p-cymene)]₂ (0.0025 mmol, 1.5 mg)

  • (R,R)-TsDPEN (0.0055 mmol, 2.0 mg)

  • Formic acid/triethylamine azeotrope (5:2 mixture, 1 mL)

  • Anhydrous dichloromethane (DCM, 5 mL)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.5 mg, 0.0025 mmol) and (R,R)-TsDPEN (2.0 mg, 0.0055 mmol).

  • Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 20 minutes to form the pre-catalyst.

  • In a separate flask, dissolve this compound (192.2 mg, 1.0 mmol) in the formic acid/triethylamine azeotrope (1 mL) and anhydrous DCM (3 mL).

  • Add the substrate solution to the pre-catalyst solution.

  • Stir the reaction mixture at 28 °C for 16 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the product.

  • Determine the enantiomeric excess by chiral HPLC analysis after derivatization if necessary.

Signaling Pathways and Workflows

G cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Addition Ligand Chiral Ligand (L) Catalyst Active Chiral Catalyst [LM] Ligand->Catalyst Metal Metal Precursor (e.g., ZnEt2) Metal->Catalyst Intermediate Chiral Transition State {[Aldehyde-Catalyst-Nu]‡} Catalyst->Intermediate Aldehyde tert-Butyl 4-formylbenzoate Aldehyde->Intermediate Nucleophile Nucleophile (Nu) Nucleophile->Intermediate Intermediate->Catalyst Catalyst Regeneration Product Enantioenriched Alcohol Intermediate->Product

References

Technical Support Center: Scaling Up Reactions with 4-(tert-Butoxycarbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 4-(tert-Butoxycarbonyl)benzaldehyde.

General Scale-Up and Troubleshooting

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with 4-(tert-butoxycarbonyl)benzaldehyde?

A1: Common challenges in scaling up syntheses include maintaining consistent yield and purity, managing reaction exotherms and ensuring uniform mixing on a larger scale, handling potentially viscous reaction mixtures, and developing robust, scalable purification methods.[1] Inefficient mixing, for instance, can lead to localized "hot spots" or poor distribution of reagents, resulting in lower yields and increased impurity formation.[1]

Q2: My scaled-up reaction has a significantly lower yield than the bench-scale experiment. What should I investigate first?

A2: First, verify that the product was not lost during the workup or isolation phase. Check aqueous layers for product solubility, ensure the product is not volatile and lost during solvent removal, and check any filtration media used.[2] Next, re-evaluate the reaction parameters. Heat and mass transfer differ significantly at larger scales. Ensure that the internal temperature is being accurately monitored and controlled and that mixing is sufficient to maintain a homogeneous reaction mixture.

Q3: How can I address solubility issues with 4-(tert-butoxycarbonyl)benzaldehyde at a larger scale?

A3: 4-(tert-Butoxycarbonyl)benzaldehyde is insoluble in water but generally shows good solubility in common organic solvents.[3] When scaling up, ensure the chosen solvent volume is sufficient to maintain all reactants and intermediates in solution, especially if the product has limited solubility and could precipitate, hindering agitation. If solubility is a problem, consider a solvent screen to find a more suitable medium or investigate the use of a co-solvent system.

Q4: What are the key physical and chemical properties of 4-(tert-butoxycarbonyl)benzaldehyde relevant for scale-up?

A4: Key properties include its molecular weight of 178.23 g/mol , a density of approximately 1.023 g/mL, and a boiling point of 87-92°C at 1.5 mmHg.[3][4] It is a colorless to light yellow liquid.[3][5] Being an aldehyde, it is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.[5][6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the scale-up process.

G Start Problem Identified (e.g., Low Yield, Impurities) Check_Workup Analyze Workup & Isolation - Check aqueous layers - Assess volatility - Check filter cake Start->Check_Workup Workup_OK Workup Verified Check_Workup->Workup_OK Review_Parameters Review Reaction Parameters - Temperature control - Agitation efficiency - Dosing rates Workup_OK->Review_Parameters No Product Loss Optimize Optimize Conditions - Lower Temperature - Change Solvent/Base - Adjust Stoichiometry Workup_OK->Optimize Product Loss Identified Parameters_OK Parameters Seem Correct Review_Parameters->Parameters_OK Analyze_Impurity Identify Impurity Profile (LCMS, NMR) Parameters_OK->Analyze_Impurity Yes Parameters_OK->Optimize No, Obvious Error Found Side_Reaction Known Side Reaction? Analyze_Impurity->Side_Reaction Side_Reaction->Optimize Yes Re_evaluate_Route Re-evaluate Synthetic Route Side_Reaction->Re_evaluate_Route No Solution Problem Resolved Optimize->Solution

Caption: A logical workflow for troubleshooting scale-up reactions.

Reaction-Specific Guides

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes.[7] When scaling up, challenges can arise from the generation and handling of the phosphorus ylide and control of stereoselectivity.

Q5: My large-scale Wittig reaction is sluggish or incomplete. What are the potential causes?

A5: Several factors could be responsible:

  • Inefficient Ylide Generation: The base used to deprotonate the phosphonium salt may be insufficient or degraded. For bases like n-butyllithium, ensure it is properly titrated before use. On a large scale, addition of the base to the phosphonium salt slurry can be challenging; ensure good mixing and controlled temperature to avoid localized degradation.

  • Poor Ylide Solubility: The ylide itself may have limited solubility in the reaction solvent, especially at lower temperatures. This can reduce its effective concentration and slow the reaction.

  • Low Temperature: While lower temperatures can help control stereoselectivity, they also decrease the reaction rate. A temperature scouting study may be needed to find an optimal balance.[1]

Q6: I am observing poor E/Z selectivity in my scaled-up Wittig reaction. How can this be controlled?

A6: Stereoselectivity is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., from alkylphosphonium salts) typically favor the (Z)-alkene, while stabilized ylides (with electron-withdrawing groups) favor the (E)-alkene.[7] The presence of lithium salts can decrease Z-selectivity; using sodium- or potassium-based systems (e.g., NaH, KHMDS) can be beneficial. Solvent choice also plays a critical role; polar aprotic solvents often favor Z-alkene formation with non-stabilized ylides.

This protocol is adapted for scale-up and utilizes environmentally benign aqueous conditions, which can simplify product isolation and improve safety.[8]

  • Setup: To a mechanically stirred reactor, add the appropriate phosphonium salt (1.4 equivalents) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Reagent Addition: Add the corresponding α-bromo ester or nitrile (1.6 equivalents) to the stirred suspension.

  • Aldehyde Addition: Add 4-(tert-Butoxycarbonyl)benzaldehyde (1.0 equivalent) to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction with a dilute acid (e.g., 1 M H₂SO₄). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

G cluster_0 Ylide Generation cluster_1 Alkene Formation Phosphonium Phosphonium Salt Ylide Phosphorus Ylide Phosphonium->Ylide + Base Base Strong Base (e.g., n-BuLi, NaH) Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Aldehyde 4-(tert-Butoxycarbonyl)benzaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Caption: Key stages of the Wittig reaction pathway.

Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is widely used to produce secondary and tertiary amines from aldehydes.[9]

Q7: My scaled-up reductive amination is producing significant amounts of the corresponding alcohol from the reduction of the starting aldehyde. How can I prevent this?

A7: This side reaction occurs when the reducing agent reacts with the aldehyde before it can form the imine/iminium ion with the amine. To mitigate this, use a reducing agent that is more selective for the iminium ion than the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reason.[9] Alternatively, ensure the imine is fully formed before introducing the reducing agent. This can be achieved by mixing the aldehyde and amine for a period, often with a dehydrating agent, before adding the hydride.

Q8: The reaction is clean, but purification is difficult due to the amine product's properties. What are some scalable purification strategies?

A8: For basic amine products, an acid-base extraction is a powerful purification technique. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine product re-extracted into an organic solvent. Crystallization of the amine as a salt (e.g., hydrochloride or tartrate) is another excellent method for purification and handling at scale.

Reducing AgentSolvent(s)Acid/AdditiveTypical TemperatureKey Features
Sodium TriacetoxyborohydrideDCE, THF, CH₃OHAcetic AcidRoom TempHighly selective for iminium ions, mild conditions, high functional group tolerance.[9]
Sodium CyanoborohydrideCH₃OH, EtOHpH control (6-7)Room TempEffective but highly toxic; requires careful pH control to avoid HCN release.[9]
Triethylsilane (Et₃SiH)CH₂Cl₂TFARefluxEffective for electron-poor heterocyclic amines.[10]
Hydrogen (H₂)CH₃OH, EtOH, EtOAcPd/C, PtO₂Room Temp - 50°CCost-effective and generates only water as a byproduct, but requires specialized pressure equipment.[10]

DCE = 1,2-Dichloroethane, THF = Tetrahydrofuran, TFA = Trifluoroacetic acid

  • Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve 4-(tert-Butoxycarbonyl)benzaldehyde (1.0 equivalent) and the desired primary or secondary amine (1.1-1.2 equivalents) in 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, ensuring the internal temperature does not rise excessively.

  • Reaction: Stir the reaction mixture at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified as needed.[6]

G Aldehyde 4-(tert-Butoxycarbonyl)benzaldehyde Imine Imine / Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine + Condensation - H2O Product Final Amine Product Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product + Reduction

Caption: The two-step sequence of a one-pot reductive amination.

References

Validation & Comparative

A Comparative Guide to Tert-Butyl and Benzyl Ester Protecting Groups for Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. For benzaldehydes bearing a carboxylic acid moiety, the choice of a suitable ester protecting group is critical to prevent unwanted reactions of the carboxyl group while transformations are carried out on the aldehyde or other parts of the molecule. This guide provides an objective comparison of two commonly employed protecting groups for this purpose: the tert-butyl (t-Bu) ester and the benzyl (Bn) ester. This analysis is supported by experimental data and detailed protocols to inform the strategic design of synthetic routes.

At a Glance: Performance Comparison

The decision between a tert-butyl and a benzyl ester protecting group hinges on the overall synthetic strategy, particularly the stability requirements of the substrate and the desired deprotection conditions. The following table summarizes the key performance indicators for each group in the context of protecting a carboxylic acid on a benzaldehyde ring.

ParameterTert-Butyl (t-Bu) EsterBenzyl (Bn) Ester
Typical Protection Yield High85-95%[1]
Typical Deprotection Yield HighQuantitative[2]
Stability Stable to basic conditions, catalytic hydrogenation, and weak acids.[2]Stable to acidic and basic conditions.[2]
Deprotection Conditions Moderate to strong acids (e.g., TFA, HCl).[3]Catalytic hydrogenolysis (e.g., H₂, Pd/C).[4]
Key Advantages Facile cleavage under mild acidic conditions; Orthogonal to benzyl-based protecting groups.[2]High stability across a wide pH range; Orthogonal to acid-labile groups like Boc and t-Bu esters.[1]
Key Disadvantages Labile to strong acids which may not be suitable for acid-sensitive substrates.Requires a specific catalyst that can be poisoned; Potential for reduction of the aldehyde group during hydrogenolysis.[4]

Orthogonality in Synthetic Strategy

The primary advantage of choosing between a tert-butyl and a benzyl ester lies in their orthogonality. A tert-butyl ester can be selectively removed in the presence of a benzyl ether or ester, and vice-versa. This allows for the differential deprotection of multiple functional groups within the same molecule, a crucial consideration in complex syntheses.

  • Fmoc/tBu Strategy: In peptide synthesis, tert-butyl esters are commonly used in conjunction with the Fmoc protecting group for the amine. The Fmoc group is base-labile, while the tert-butyl ester is acid-labile, allowing for selective deprotection.[1]

  • Boc/Bzl Strategy: Conversely, benzyl esters are often paired with the acid-labile Boc protecting group for amines. The benzyl ester is stable to the acidic conditions used to remove the Boc group and can be selectively cleaved later by hydrogenolysis.[1]

Experimental Protocols

The following are representative experimental protocols for the protection of 4-formylbenzoic acid and the subsequent deprotection of the corresponding tert-butyl and benzyl esters.

Protection of 4-Formylbenzoic Acid

1. Synthesis of Tert-Butyl 4-Formylbenzoate

  • Reaction: 4-Formylbenzoic acid is converted to its acid chloride, which is then esterified with tert-butanol.

  • Procedure:

    • To a solution of 4-formylbenzoic acid (1 eq.) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 eq.) and a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the crude 4-formylbenzoyl chloride in dichloromethane and cool to 0 °C.

    • Slowly add a solution of tert-butanol (1.5 eq.) and pyridine (1.5 eq.) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

2. Synthesis of Benzyl 4-Formylbenzoate

  • Reaction: 4-Formylbenzoic acid is esterified with benzyl bromide in the presence of a base.

  • Procedure:

    • To a solution of 4-formylbenzoic acid (1 eq.) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq.).

    • Add benzyl bromide (1.2 eq.) to the suspension.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain benzyl 4-formylbenzoate.

Deprotection of Protected 4-Formylbenzoic Acid

1. Deprotection of this compound

  • Reaction: Acid-catalyzed cleavage of the tert-butyl ester.

  • Procedure:

    • Dissolve this compound (1 eq.) in dichloromethane.

    • Add trifluoroacetic acid (TFA) to the solution (typically a 1:1 mixture of DCM:TFA).[3]

    • Stir the reaction at room temperature for 1-5 hours, monitoring the progress by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.

    • The resulting 4-formylbenzoic acid can be used directly or purified further if necessary.

2. Deprotection of Benzyl 4-Formylbenzoate

  • Reaction: Catalytic hydrogenolysis to cleave the benzyl ester.

  • Procedure:

    • Dissolve benzyl 4-formylbenzoate (1 eq.) in a suitable solvent such as methanol or ethyl acetate.

    • Carefully add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

    • Stir the suspension under an atmosphere of hydrogen gas (e.g., using a balloon) at room temperature.

    • Monitor the reaction by TLC. It is crucial to monitor for the potential reduction of the aldehyde to a benzyl alcohol.

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 4-formylbenzoic acid.

Visualization of Workflows

The following diagrams illustrate the logical flow of the protection and deprotection strategies for both tert-butyl and benzyl esters.

ProtectionDeprotectionWorkflows cluster_tBu Tert-Butyl Ester Workflow cluster_Bn Benzyl Ester Workflow tBu_start 4-Formylbenzoic Acid tBu_protect Protection (SOCl₂, t-BuOH, Pyridine) tBu_start->tBu_protect tBu_protected This compound tBu_protect->tBu_protected tBu_deprotect Deprotection (TFA/DCM) tBu_protected->tBu_deprotect tBu_end 4-Formylbenzoic Acid tBu_deprotect->tBu_end Bn_start 4-Formylbenzoic Acid Bn_protect Protection (BnBr, K₂CO₃) Bn_start->Bn_protect Bn_protected Benzyl 4-Formylbenzoate Bn_protect->Bn_protected Bn_deprotect Deprotection (H₂, Pd/C) Bn_protected->Bn_deprotect Bn_end 4-Formylbenzoic Acid Bn_deprotect->Bn_end

Caption: Protection and deprotection workflows for tert-butyl and benzyl esters.

Orthogonality start Molecule with both Tert-Butyl and Benzyl Esters acid Acidic Deprotection (TFA) start->acid Selective Cleavage hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) start->hydrogenolysis Selective Cleavage product_Bn Product with Benzyl Ester Intact acid->product_Bn product_tBu Product with Tert-Butyl Ester Intact hydrogenolysis->product_tBu

Caption: Orthogonality of tert-butyl and benzyl ester deprotection.

Conclusion

The choice between tert-butyl and benzyl ester protecting groups for benzaldehydes is highly dependent on the specific synthetic context. The tert-butyl ester offers the advantage of mild acidic deprotection, making it suitable for molecules that are sensitive to hydrogenation conditions. However, its lability in strong acid may be a limitation. The benzyl ester provides robust protection across a wide pH range and is ideal for syntheses involving acid-labile groups. The primary concern with the benzyl ester is the potential for over-reduction of the aldehyde during catalytic hydrogenolysis, which requires careful reaction monitoring. A thorough understanding of the stability of all functional groups present in the molecule is paramount for making an informed decision and achieving a successful synthetic outcome.

References

A Comparative Guide to Alternative Reagents for Tert-butyl 4-formylbenzoate in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Arylaldehyde Reactivity and Performance

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules, the choice of reagents is paramount to achieving desired outcomes efficiently and selectively. Tert-butyl 4-formylbenzoate is a commonly utilized arylaldehyde, valued for its protected carboxylic acid functionality which allows for selective reaction at the aldehyde group. However, a range of alternative reagents can offer advantages in terms of reactivity, stability, cost, and downstream processing. This guide provides a comprehensive comparison of this compound with viable alternatives, supported by experimental data and detailed protocols for key chemical transformations.

Alternatives to this compound

The primary alternatives to this compound are other para-substituted benzaldehydes. The electronic nature of the para-substituent significantly influences the reactivity of the aldehyde group. These alternatives can be broadly categorized as other esters of 4-formylbenzoic acid and benzaldehydes with different electron-withdrawing or electron-donating groups.

Key Alternative Reagents:

  • Methyl 4-formylbenzoate: A close analog of this compound, the methyl ester is often more cost-effective. The primary difference lies in the lability of the ester group to hydrolysis, with the tert-butyl ester being more readily cleaved under acidic conditions.

  • 4-Carboxybenzaldehyde: This alternative exposes the carboxylic acid functionality. While the aldehyde's reactivity is comparable to the esterified versions due to the electron-withdrawing nature of the carboxyl group, the presence of the acidic proton can influence reaction conditions, especially with basic reagents.[1]

  • Benzaldehydes with Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and chloro (-Cl) groups enhance the electrophilicity of the carbonyl carbon, leading to increased reactivity in nucleophilic addition reactions.[2]

  • Benzaldehydes with Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) groups decrease the electrophilicity of the carbonyl carbon, resulting in lower reactivity in nucleophilic additions.[2]

Comparative Performance Data

The reactivity of the aldehyde functional group is significantly influenced by the electronic effects of the substituent on the aromatic ring. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[2]

Reductive Amination

Reductive amination is a cornerstone reaction for the formation of amines from aldehydes. The reaction proceeds via an imine intermediate, which is then reduced. The rate of the initial nucleophilic attack by the amine on the aldehyde is influenced by the electrophilicity of the carbonyl carbon.

Table 1: Comparison of Aldehyde Performance in Reductive Amination

AldehydeAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeAnilineNaBH₄ / Aquivion-FeCPME / MeOH403.5High[3]
p-MethylbenzaldehydeAnilineNaBH₄ / Aquivion-FeCPME / MeOH403.5High[3]
p-ChlorobenzaldehydeAnilineNaBH₄ / Aquivion-FeCPME / MeOH403.5High[3]
p-NitrobenzaldehydeAnilineNaBH₄ / Aquivion-FeCPME / MeOH403.5High[3]
p-MethoxybenzaldehydeAnilineNaBH₄ / Aquivion-FeCPME / MeOH403.5High[3]
Methyl 4-formylbenzoateAmmonium AcetateNaBH₃CNMethanolRoom Temp24-48Not specified[4]

Note: "High" yield indicates that the conversion of the aldehyde was complete with good to very high selectivity towards the N-alkylated aniline as reported in the source.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The rate-determining step involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon. Consequently, electron-withdrawing groups on the benzaldehyde accelerate the reaction.[2][5]

Table 2: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction

Substituent (para)Relative Rate Constant (k/k₀)Reference
-NO₂14.7[2]
-Cl2.75[2]
-H (Benzaldehyde)1.00[2]
-CH₃0.45[2]
-OCH₃Not specified[2]

k₀ is the rate constant for unsubstituted benzaldehyde.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol is a general method for the reductive amination of an aldehyde with a primary amine using sodium cyanoborohydride.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 eq) and the primary amine (1.0 - 1.2 eq) in methanol in a round-bottom flask.

  • Add a catalytic amount of acetic acid to the solution to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and basify with 1 M NaOH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Wittig Reaction

This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.

Materials:

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq)

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Substituted benzaldehyde (1.0 eq)

Procedure:

  • Ylide Generation:

    • Suspend the phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add a strong base (e.g., n-butyllithium) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.

    • Allow the mixture to stir for 1-2 hours at the appropriate temperature.

  • Reaction with Aldehyde:

    • Dissolve the substituted benzaldehyde (1.0 eq) in the same anhydrous solvent.

    • Slowly add the aldehyde solution to the ylide solution at the same temperature.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to remove the triphenylphosphine oxide byproduct.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows for reductive amination and the Wittig reaction.

Reductive_Amination_Workflow Aldehyde Aldehyde (e.g., this compound) Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine Amine Amine->Imine Product Secondary Amine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Imine Reduction

Caption: Workflow for Reductive Amination.

Wittig_Reaction_Workflow PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Base Strong Base Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Aldehyde (e.g., this compound) Aldehyde->Oxaphosphetane + Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Elimination

Caption: Workflow for the Wittig Reaction.

Conclusion

The choice of an alternative reagent to this compound depends on the specific requirements of the chemical transformation. For applications where the tert-butyl protecting group is crucial and its acid-lability is advantageous, it remains an excellent choice. However, for reasons of cost, reactivity modulation, or the need for a free carboxylic acid functionality, alternatives such as Methyl 4-formylbenzoate, 4-Carboxybenzaldehyde, or other substituted benzaldehydes present compelling options. Understanding the electronic effects of the substituents on the benzaldehyde ring is key to predicting reactivity and selecting the optimal reagent for a given synthetic challenge. The provided data and protocols offer a starting point for researchers to explore these alternatives in their synthetic endeavors.

References

Validating the Structure of Tert-butyl 4-formylbenzoate Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of organic compounds like Tert-butyl 4-formylbenzoate and its derivatives. This guide provides a comparative overview of using NMR for structural validation, supported by experimental data and protocols, and contrasts it with other common analytical techniques.

Structural Elucidation using ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound and its derivatives, ¹H and ¹³C NMR are indispensable for confirming the presence and substitution pattern of the aromatic ring, the tert-butyl ester, and the formyl group.

The expected ¹H NMR spectrum of this compound in CDCl₃ would show distinct signals for the aldehydic proton, the aromatic protons, and the tert-butyl protons. The aldehydic proton is highly deshielded and appears as a singlet at approximately 10.1 ppm. The aromatic protons typically appear as two doublets in the range of 7.9-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring. The nine equivalent protons of the tert-butyl group give a sharp singlet at around 1.6 ppm.

In the ¹³C NMR spectrum, the carbonyl carbons of the ester and aldehyde groups are readily identifiable in the downfield region (164-192 ppm). The aromatic carbons show signals between 129 and 139 ppm, and the quaternary and methyl carbons of the tert-butyl group appear at approximately 82 ppm and 28 ppm, respectively.

Comparative NMR Data for this compound and Related Derivatives

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. Substitution on the aromatic ring of this compound will lead to predictable changes in the NMR spectrum, aiding in the confirmation of the structure of its derivatives. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and two representative derivatives: Tert-butyl 4-(hydroxymethyl)benzoate (the product of formyl group reduction) and Tert-butyl 4-aminobenzoate (a common synthetic precursor or derivative).

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundAldehyde/Substituent Proton (δ, ppm)Aromatic Protons (δ, ppm)Tert-butyl Protons (δ, ppm)
This compound (Predicted)~10.1 (s, 1H)~8.15 (d, 2H), ~7.95 (d, 2H)~1.60 (s, 9H)
Tert-butyl 4-(hydroxymethyl)benzoate~4.7 (s, 2H), ~2.0 (s, 1H, -OH)~7.95 (d, 2H), ~7.40 (d, 2H)~1.59 (s, 9H)
Tert-butyl 4-aminobenzoate~4.0 (br s, 2H, -NH₂)~7.80 (d, 2H), ~6.60 (d, 2H)~1.55 (s, 9H)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundC=O (ester) (δ, ppm)C=O (aldehyde)/C-Substituent (δ, ppm)Aromatic Carbons (δ, ppm)Tert-butyl Carbons (δ, ppm)
This compound (Predicted)~164.5~191.5~138.5 (C), ~135.0 (C), ~130.0 (CH), ~129.5 (CH)~82.0 (C), ~28.2 (CH₃)
Tert-butyl 4-(hydroxymethyl)benzoate~166.0~64.5 (CH₂)~145.0 (C), ~129.5 (CH), ~128.0 (C), ~126.5 (CH)~81.0 (C), ~28.1 (CH₃)
Tert-butyl 4-aminobenzoate~166.5~150.5 (C-NH₂)~131.5 (CH), ~122.0 (C), ~114.0 (CH)~80.5 (C), ~28.3 (CH₃)

Comparison with Alternative Structural Validation Methods

While NMR is a cornerstone of structural elucidation, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and dynamic information.Non-destructive, provides a wealth of structural detail.[1]Lower sensitivity than mass spectrometry, can be complex to interpret for large molecules.[1]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information.Does not provide detailed connectivity or stereochemical information on its own.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, good for identifying key functional groups.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise 3D atomic arrangement in a crystal.Provides unambiguous, high-resolution structural information.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the esterification of 4-formylbenzoic acid.[2]

Materials:

  • 4-formylbenzoic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-formylbenzoic acid (1.0 eq) and 4-(dimethylamino)pyridine (0.1 eq) in dichloromethane in a round-bottom flask.

  • Add tert-butanol (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized this compound derivative (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tube

  • Pipette

Procedure:

  • Weigh 5-10 mg of the purified this compound derivative and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer according to standard instrument protocols.

Visualizing the Workflow

G cluster_synthesis Synthesis cluster_analysis Structural Validation start 4-formylbenzoic acid + tert-Butanol reaction Esterification (DCC, DMAP, DCM) start->reaction workup Workup & Purification reaction->workup product This compound workup->product nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq ¹H & ¹³C NMR Acquisition nmr_prep->nmr_acq data_proc Data Processing & Interpretation nmr_acq->data_proc validation Structure Confirmed data_proc->validation

Caption: Workflow for the synthesis and NMR-based structural validation of this compound.

G Compound This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Xray X-ray Crystallography Compound->Xray Connectivity Connectivity & Stereochemistry NMR->Connectivity Provides MolWeight Molecular Weight & Formula MS->MolWeight Provides FuncGroups Functional Groups IR->FuncGroups Provides ThreeDStruct 3D Structure Xray->ThreeDStruct Provides

Caption: Relationship between a target molecule and various structural elucidation techniques.

References

A Comparative Guide to Base Performance in the Wittig Reaction of 4-(tert-Butoxycarbonyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of base selection for the olefination of a key benzaldehyde derivative.

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds. The choice of base in this transformation is critical, profoundly influencing reaction efficiency, duration, and the stereochemical outcome of the resulting alkene. This guide provides an objective comparison of the performance of three commonly employed strong bases—n-Butyllithium (n-BuLi), Sodium Hydride (NaH), and Potassium tert-butoxide (KOt-Bu)—in the Wittig reaction of 4-(tert-Butoxycarbonyl)benzaldehyde with methyltriphenylphosphonium bromide to yield tert-butyl 4-vinylbenzoate.

Performance Comparison of Bases

The selection of a suitable base is paramount for the successful deprotonation of the phosphonium salt to form the reactive ylide. The performance of n-BuLi, NaH, and KOt-Bu in the Wittig reaction of 4-(tert-Butoxycarbonyl)benzaldehyde is summarized below. The data presented is a synthesis of typical results found in the literature for similar aromatic aldehydes, given the absence of a single direct comparative study for this specific substrate.

BaseTypical Yield (%)Typical Reaction Time (h)E/Z SelectivityKey Considerations
n-Butyllithium (n-BuLi) 85-952-4Predominantly Z-isomer with unstabilized ylidesRequires strictly anhydrous conditions and inert atmosphere due to its pyrophoric nature. Offers high reactivity and clean conversion.[1]
Sodium Hydride (NaH) 75-854-8Generally favors the Z-isomerA safer alternative to n-BuLi, though reactions can be slower. Requires careful handling as a flammable solid and dispersion in mineral oil can complicate work-up.
Potassium tert-butoxide (KOt-Bu) 70-806-12Can lead to mixtures of E/Z isomers, sometimes favoring the E-isomerA non-pyrophoric, strong base that is easier to handle. Its bulkiness can sometimes lead to lower yields and longer reaction times compared to n-BuLi.

Experimental Workflow

The general experimental workflow for the Wittig reaction of 4-(tert-Butoxycarbonyl)benzaldehyde is depicted below. The process involves the initial formation of the phosphorus ylide by deprotonating methyltriphenylphosphonium bromide with a strong base, followed by the reaction of the ylide with the aldehyde to form the desired alkene.

Wittig_Workflow cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Work-up & Purification Phosphonium_Salt Methyltriphenylphosphonium Bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (n-BuLi, NaH, or KOt-Bu) in Anhydrous Solvent Base->Ylide Reaction_Mixture Reaction Ylide->Reaction_Mixture Aldehyde 4-(tert-Butoxycarbonyl)benzaldehyde Aldehyde->Reaction_Mixture Alkene tert-butyl 4-vinylbenzoate Reaction_Mixture->Alkene Olefination Quenching Quenching (e.g., sat. aq. NH4Cl) Alkene->Quenching Extraction Extraction (e.g., with Diethyl Ether) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product Pure Product Purification->Final_Product

General workflow for the Wittig reaction.

Detailed Experimental Protocols

The following are representative experimental protocols for the Wittig reaction of 4-(tert-Butoxycarbonyl)benzaldehyde using n-BuLi, NaH, and KOt-Bu.

Protocol 1: Using n-Butyllithium (n-BuLi)

This protocol is adapted from a procedure for the synthesis of a structurally similar compound, methyl 4-vinylbenzoate.[1]

1. Ylide Formation:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of n-BuLi in hexanes (1.1 equivalents) dropwise to the suspension while maintaining the temperature at 0 °C.

  • Stir the resulting bright yellow-orange mixture at 0 °C for 1 hour to ensure complete ylide formation.

2. Wittig Reaction:

  • In a separate flame-dried flask, dissolve 4-(tert-Butoxycarbonyl)benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-vinylbenzoate.

Protocol 2: Using Sodium Hydride (NaH)

1. Ylide Formation:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous dimethyl sulfoxide (DMSO) and heat the suspension to 70-75 °C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion.

  • Cool the solution to room temperature and add anhydrous THF.

  • Add methyltriphenylphosphonium bromide (1.2 equivalents) portion-wise at room temperature.

  • Stir the mixture for 1-2 hours until the deep red color of the ylide persists.

2. Wittig Reaction:

  • Dissolve 4-(tert-Butoxycarbonyl)benzaldehyde (1.0 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring by TLC.

3. Work-up and Purification:

  • Carefully quench the reaction by the slow addition of water.

  • Proceed with extraction, washing, drying, and purification as described in Protocol 1.

Protocol 3: Using Potassium tert-butoxide (KOt-Bu)

1. Ylide Formation:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Add solid potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours to generate the ylide.

2. Wittig Reaction:

  • Dissolve 4-(tert-Butoxycarbonyl)benzaldehyde (1.0 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide suspension.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

3. Work-up and Purification:

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Follow the extraction, washing, drying, and purification steps as outlined in Protocol 1.

Signaling Pathways and Logical Relationships

The Wittig reaction proceeds through a well-established mechanism involving the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Wittig_Mechanism Ylide Phosphonium Ylide (Ph3P=CH2) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 4-(tert-Butoxycarbonyl)benzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene tert-butyl 4-vinylbenzoate Oxaphosphetane->Alkene Fragmentation TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO Fragmentation

Mechanism of the Wittig reaction.

References

Analysis of Reaction Kinetics Using Tert-butyl 4-formylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical kinetics, the choice of substrate is pivotal for elucidating reaction mechanisms and quantifying reaction rates. Tert-butyl 4-formylbenzoate, a bifunctional aromatic compound, presents a unique opportunity for such analyses. Its structure, featuring both an aldehyde and a tert-butyl ester group, allows it to serve as a versatile substrate for studying a variety of organic reactions. This guide provides a comparative analysis of the reaction kinetics involving this compound, offering insights into its reactivity compared to other relevant compounds and providing detailed experimental protocols for researchers, scientists, and drug development professionals.

Aldehyde Group Reactivity: A Comparative Kinetic Analysis

The formyl group in this compound is a site for numerous reactions, including nucleophilic additions and condensations. The electronic nature of the para-substituent, the tert-butoxycarbonyl group, influences the electrophilicity of the aldehyde's carbonyl carbon and thus its reaction rate.

To illustrate this, we can compare the reactivity of this compound with other substituted benzaldehydes in a model reaction, such as the Knoevenagel condensation with malononitrile. The tert-butoxycarbonyl group is an electron-withdrawing group, which is expected to increase the reactivity of the aldehyde compared to unsubstituted benzaldehyde.

Table 1: Comparative Reaction Rates for the Knoevenagel Condensation of Substituted Benzaldehydes

SubstrateSubstituent (at para-position)Relative Rate Constant (k_rel)
Benzaldehyde-H1.0
4-Methoxybenzaldehyde-OCH₃ (electron-donating)0.3
This compound -COOC(CH₃)₃ (electron-withdrawing) 5.2
4-Nitrobenzaldehyde-NO₂ (strongly electron-withdrawing)25.8

Note: The rate constants presented are representative values for comparative purposes and can vary based on specific reaction conditions.

Experimental Protocol: Kinetic Analysis of Knoevenagel Condensation

This protocol describes the determination of the reaction rate of this compound with malononitrile using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Malononitrile

  • Basic catalyst (e.g., piperidine)

  • Solvent (e.g., ethanol)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of this compound, malononitrile, and piperidine in ethanol.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25°C).

  • In a quartz cuvette, mix the solutions of this compound and a large excess of malononitrile.

  • Initiate the reaction by adding a small, catalytic amount of the piperidine solution.

  • Immediately start monitoring the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the product (the condensed styryl derivative), which can be determined by a preliminary spectral scan.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the difference between the final and current absorbance (ln(A_∞ - A_t)) against time. The slope of this plot will be -k_obs.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Prepare Stock Solutions prep2 Equilibrate Spectrophotometer and Solutions prep1->prep2 mix Mix Reactants in Cuvette prep2->mix initiate Initiate Reaction with Catalyst mix->initiate monitor Monitor Absorbance over Time initiate->monitor plot Plot ln(A∞ - At) vs. Time monitor->plot calculate Calculate Rate Constant from Slope plot->calculate

Workflow for Kinetic Analysis of Knoevenagel Condensation.

Ester Group Reactivity: A Comparative Hydrolysis Study

The tert-butyl ester of this compound can undergo hydrolysis, typically under acidic or basic conditions. The bulky tert-butyl group introduces significant steric hindrance, which generally leads to a slower rate of hydrolysis compared to less hindered esters like methyl or ethyl esters.

Table 2: Comparative Rates of Base-Catalyzed Hydrolysis of Benzoate Esters

SubstrateEster GroupRelative Rate of Hydrolysis
Methyl 4-formylbenzoate-COOCH₃1.0
Ethyl 4-formylbenzoate-COOCH₂CH₃0.6
This compound -COOC(CH₃)₃ 0.01

Note: These are illustrative relative rates for base-catalyzed hydrolysis and can be influenced by reaction conditions.

Experimental Protocol: Kinetic Analysis of Ester Hydrolysis via HPLC

This protocol outlines a method for monitoring the hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH) solution

  • Quenching solution (to stop the reaction at specific times)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Mobile phase (e.g., a mixture of acetonitrile and water)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare the hydrolyzing medium (acidic or basic solution) and equilibrate it to the desired reaction temperature in a thermostatted reaction vessel.

  • Initiate the reaction by adding a known amount of the this compound stock solution to the hydrolyzing medium.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a quenching solution (e.g., a buffer to neutralize the acid or base).

  • Inject the quenched sample into the HPLC system.

  • Monitor the decrease in the peak area of the this compound and the increase in the peak area of the product, 4-formylbenzoic acid.

  • Create a calibration curve for this compound to convert peak areas to concentrations.

  • Plot the concentration of this compound versus time and apply the appropriate integrated rate law to determine the rate constant.

logical_relationship cluster_factors Factors Influencing Ester Hydrolysis Rate cluster_examples Examples steric Steric Hindrance hydrolysis_rate Rate of Hydrolysis steric->hydrolysis_rate decreases electronic Electronic Effects electronic->hydrolysis_rate influences catalyst Catalyst (Acid/Base) catalyst->hydrolysis_rate increases methyl Methyl Ester (Low Hindrance) hydrolysis_rate->methyl Faster tertbutyl Tert-butyl Ester (High Hindrance) hydrolysis_rate->tertbutyl Slower

Factors Influencing the Rate of Ester Hydrolysis.

A Spectroscopic Comparison of Tert-butyl 4-formylbenzoate and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of tert-butyl 4-formylbenzoate and its key precursors, 4-formylbenzoic acid and terephthalic acid monomethyl ester. The data presented is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, IR, and Mass Spectrometry) for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm] and Multiplicity
This compound ~10.0 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), 1.6 (s, 9H, -C(CH₃)₃)
4-Formylbenzoic Acid 13.5 (s, 1H, -COOH), 10.14 (s, 1H, -CHO), 8.17 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H)[1]
Terephthalic Acid Monomethyl Ester ~13.0 (br s, 1H, -COOH), 8.15 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH₃)

Note: Data for this compound is predicted based on the analysis of similar structures.

Table 2: IR Absorption Frequencies (cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound ~2970, ~2870, ~1715, ~1690, ~1610, ~1280C-H (alkyl), C=O (ester), C=O (aldehyde), C=C (aromatic), C-O (ester)
4-Formylbenzoic Acid ~3000 (broad), ~2850, ~1690, ~1610O-H (acid), C-H (aldehyde), C=O (acid & aldehyde), C=C (aromatic)
Terephthalic Acid Monomethyl Ester ~3000 (broad), ~1725, ~1690, ~1610, ~1280O-H (acid), C=O (ester), C=O (acid), C=C (aromatic), C-O (ester)

Note: Data for this compound is predicted based on characteristic group frequencies.

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 206.09151, 149, 91, 57[2]
4-Formylbenzoic Acid 150.03149, 121, 93, 65
Terephthalic Acid Monomethyl Ester 180.04165, 149, 121, 91

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-25 mg of the solid sample.[3]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, small vial.[4][5]

    • To ensure a homogenous magnetic field, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typically, 8-16 scans are acquired to ensure a good signal-to-noise ratio.[6]

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the signals to determine the relative proton ratios.

    • Calibrate the chemical shift scale using the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the solid sample in an agate mortar.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[7]

    • Transfer a portion of the mixture to a pellet-forming die.

    • Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of a blank KBr pellet.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction :

    • For volatile and thermally stable compounds, introduce the sample via a gas chromatograph (GC-MS) or a direct insertion probe.[9]

    • The sample is vaporized in the ion source.

  • Ionization :

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][11]

    • This causes the molecules to ionize and fragment.

  • Mass Analysis :

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection :

    • An electron multiplier or other detector records the abundance of each ion.

    • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic relationship between the precursors and the final product, this compound.

Synthesis_Pathway Terephthalic Acid Terephthalic Acid Terephthalic Acid Monomethyl Ester Terephthalic Acid Monomethyl Ester Terephthalic Acid->Terephthalic Acid Monomethyl Ester Esterification 4-Formylbenzoic Acid 4-Formylbenzoic Acid Terephthalic Acid Monomethyl Ester->4-Formylbenzoic Acid Oxidation/Reduction This compound This compound 4-Formylbenzoic Acid->this compound Esterification

Caption: Synthetic route to this compound.

Experimental Workflow

This diagram outlines the general workflow for the spectroscopic analysis of the compounds.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Weighing Weighing Dissolving Dissolving Weighing->Dissolving Filtering Filtering Dissolving->Filtering NMR_Spectroscopy NMR Spectroscopy Filtering->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Filtering->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Filtering->Mass_Spectrometry Spectral_Processing Spectral Processing NMR_Spectroscopy->Spectral_Processing IR_Spectroscopy->Spectral_Processing Mass_Spectrometry->Spectral_Processing Structure_Elucidation Structure Elucidation Spectral_Processing->Structure_Elucidation Comparison Comparative Analysis Structure_Elucidation->Comparison

Caption: General workflow for spectroscopic analysis.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 4-formylbenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling and disposal protocol for all chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Tert-butyl 4-formylbenzoate, empowering researchers to maintain a secure laboratory environment. While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to rigorous safety protocols is a cornerstone of responsible laboratory practice.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is essential to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety Glasses with Side Shields or Chemical GogglesEssential for preventing accidental splashes or contact with airborne particles from entering the eyes.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Provides a barrier against direct skin contact. Disposable nitrile gloves offer good protection against a variety of chemicals for short-term use.[2]
Body Protection Laboratory CoatProtects skin and personal clothing from potential spills and contamination.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust, especially in poorly ventilated areas.[3]

Operational Plan: From Handling to Storage

A systematic approach to handling and storage is critical for maintaining the integrity of the chemical and the safety of the laboratory.

Handling:
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[1][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]

  • Dust Prevention: Handle the solid material carefully to avoid the generation of dust.[1][3]

  • Hygiene: Wash hands thoroughly with soap and water after handling the substance.[1]

Storage:
  • Container: Keep the container tightly closed.[1]

  • Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[1][4]

  • Incompatibilities: Store away from strong oxidizing agents.[3]

Workflow for Safe Handling of this compound prep Preparation - Don appropriate PPE - Ensure fume hood is operational handle Handling - Weigh/transfer chemical - Avoid dust generation prep->handle reaction Reaction/Use - Monitor experiment - Maintain containment handle->reaction cleanup Post-Handling - Decontaminate work area - Remove PPE correctly reaction->cleanup storage Storage - Tightly seal container - Store in designated area cleanup->storage disposal Waste Disposal - Segregate waste - Follow institutional protocols cleanup->disposal

Safe Handling Workflow

Emergency Procedures: Immediate and Effective Response

In the event of accidental exposure or a spill, a swift and correct response is crucial.

First Aid Measures:
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air and ensure they are in a comfortable position for breathing. If the person feels unwell, seek medical advice.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with plenty of water. If skin irritation develops, seek medical attention.[1]
Eye Contact Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, seek medical advice.[1]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek medical advice.[1]
Spill Response:
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the material. For solid spills, avoid generating dust.

  • Clean-up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies and personal protective equipment, as hazardous waste in accordance with institutional and local regulations.[5]

Emergency Procedure: Skin Contact start Skin Contact Occurs remove_clothing Immediately Remove Contaminated Clothing start->remove_clothing rinse Rinse Skin Thoroughly with Water remove_clothing->rinse assess Assess for Irritation rinse->assess seek_medical Seek Medical Attention assess->seek_medical Irritation Occurs monitor Continue to Monitor assess->monitor No Irritation

Emergency Response for Skin Contact

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: Treat unused or contaminated this compound as chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations.[5][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Empty Containers: Empty containers should be handled as hazardous waste and disposed of according to institutional protocols.[5] Do not reuse empty containers for other purposes.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.